Product packaging for Spinoside A(Cat. No.:CAS No. 119626-74-3)

Spinoside A

Cat. No.: B1234841
CAS No.: 119626-74-3
M. Wt: 716.9 g/mol
InChI Key: UODJOGKPOAZZHT-OCCINUARSA-N
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Description

Historical Context of Spinosyn Discovery and Development

The journey of the spinosyns began in 1982 when a scientist on vacation from Eli Lilly and Company collected a soil sample from an abandoned rum distillery on a Caribbean island. bibliotekanauki.plyoutube.com This sample contained a previously unknown species of actinomycete bacteria, which was later named Saccharopolyspora spinosa. bibliotekanauki.plyoutube.com The genus Saccharopolyspora itself had been discovered in 1985 in isolates from crushed sugarcane. wikipedia.orgnewdrugapprovals.org

In 1985, researchers at a branch of Eli Lilly discovered that fermented extracts from this bacterial sample were effective against mosquito larvae. youtube.com Further testing revealed activity against caterpillars. youtube.com By 1988, scientists had identified the novel chemical structures responsible for this insecticidal activity and named them spinosyns. youtube.com The fermentation process was found to produce 23 distinct spinosyn compounds, which were named alphabetically from A to W. youtube.com

The development and commercialization of these findings were advanced through a joint venture called DowElanco, formed in 1989 between the Plant Sciences Business of Eli Lilly and Company and Dow Chemical Company. bibliotekanauki.pl This entity later became Dow AgroSciences. bibliotekanauki.pl The first commercial product, spinosad, containing a mixture of Spinosyn A and Spinosyn D, was launched in the United States in 1997 for controlling pests on cotton plants. bibliotekanauki.plncl.edu.tw

Nomenclature and Definitional Framework of Spinosyn A within the Spinosyn Family

Spinosyn A is a prominent member of the spinosyn family, a class of structurally related macrocyclic lactones. bibliotekanauki.plresearchgate.net These compounds are secondary metabolites produced through the aerobic fermentation of Saccharopolyspora spinosa. ncl.edu.tw The generalized structure of a spinosyn features a complex tetracyclic ring system, which is a product of polyketide synthesis, connected to two different sugars: an amino sugar (D-forosamine) and a neutral sugar (tri-Ο-methyl-L-rhamnose). wikipedia.orgnewdrugapprovals.orgncl.edu.tw

The commercial insecticide known as spinosad is a defined mixture of two of the most abundant natural spinosyns: Spinosyn A and Spinosyn D. wikipedia.orgresearchgate.net Spinosyn A is the major component, typically constituting about 85% of the mixture, while Spinosyn D makes up the remaining 15%. bibliotekanauki.plnewdrugapprovals.org The spinosyn family is extensive, with researchers having identified over 20 natural forms and created over 200 synthetic variations, known as spinosoids, in laboratory settings. wikipedia.orgnewdrugapprovals.org

Table 1: Chemical Properties of Spinosyn A

Property Value Source
Molecular Formula C41H65NO10 ontosight.ainih.gov
Molecular Weight 732.0 g/mol nih.gov
Appearance Yellowish powder ontosight.ai
IUPAC Name (1S,2R,5S,7R,9R,10S,14R,15S,19S)-15-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-19-ethyl-14-methyl-7-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-yl]oxy-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione nih.gov

| Solubility | Slightly soluble in water, highly soluble in organic solvents. | ontosight.aiontosight.ai |

Significance of Spinosyn A in Contemporary Natural Product Research

The discovery and development of Spinosyn A and the broader spinosyn family are significant for several reasons. They represent a novel class of insecticides with a unique mode of action, setting them apart from previously known products. ncl.edu.twumn.edu This discovery served as a powerful validation that natural products remain a rich and viable source for identifying new, effective, and financially successful molecules. ncl.edu.tw

The resulting commercial product, spinosad, was recognized for its favorable environmental profile and was granted a "reduced risk" registration by the U.S. Environmental Protection Agency (EPA) in 1997. youtube.comyale.edu Because it is derived from a natural source, spinosad is approved for use in organic agriculture in numerous countries. wikipedia.org

Furthermore, Spinosyn A has served as a crucial lead compound in the field of medicinal chemistry. Its structure has been the foundation for creating semi-synthetic derivatives, known as spinosoids. researchgate.net A notable example is spinetoram (B1464634), which was developed by modifying other natural spinosyns and has demonstrated an even broader spectrum of activity than spinosad. ncl.edu.twnih.gov The success of the spinosyn project also underscored the importance of dereplication—a process to quickly identify and eliminate known compounds—in natural product screening programs to enhance the discovery of novel substances. ncl.edu.tw

Overview of Key Research Domains Pertaining to Spinosyn A

Research pertaining to Spinosyn A is concentrated in several key scientific domains:

Mode of Action: A primary focus of research has been to understand how Spinosyn A affects insects. Studies have revealed that it acts on the insect's nervous system, causing rapid excitation that leads to involuntary muscle contractions, tremors, and ultimately paralysis. ontosight.aicolab.ws This is achieved primarily by targeting nicotinic acetylcholine (B1216132) receptors (nAChRs) in a way that is distinct from other insecticides. umn.educolab.ws Some research also suggests that it affects gamma-aminobutyric acid (GABA) receptor functions. ontosight.aiontosight.aiumn.edu

Biological Activity: Extensive testing has demonstrated that Spinosyn A is highly effective against a wide array of insect pests. umn.edu It is particularly potent against insects in the orders Lepidoptera (moths and butterflies), Diptera (flies), and Thysanoptera (thrips). bibliotekanauki.plresearchgate.netfao.org Its insecticidal effect is exerted through both contact and ingestion. bibliotekanauki.plresearchgate.net

Biosynthesis: Academic inquiry has delved into the complex biological pathways that Saccharopolyspora spinosa uses to create the spinosyn molecule. Research has identified specific enzymes, such as the cyclase SpnF, which catalyzes a key ring-forming reaction, and SpnL, which is responsible for the final step in creating the tetracyclic core of Spinosyn A. ebi.ac.uk

Insect Resistance: As with any insecticide, the development of resistance in pest populations is a critical area of study. Research in this domain investigates the genetic mechanisms that allow insects to withstand spinosad. For instance, studies on the diamondback moth (Plutella xylostella) have identified that a small deletion of three amino acids in a nicotinic acetylcholine receptor subunit (Pxα6) can confer a high level of resistance. nih.gov

Environmental Fate: The environmental impact of Spinosyn A is another important research area. Studies have shown that it degrades rapidly in soil and on plant surfaces and does not persist in the environment. ontosight.aiyale.edu Aqueous photolysis is also very rapid. chemicalbook.com These characteristics contribute to its favorable profile as a reduced-risk pesticide. yale.edu

Structure

2D Structure

Chemical Structure Depiction
molecular formula C39H56O12 B1234841 Spinoside A CAS No. 119626-74-3

Properties

CAS No.

119626-74-3

Molecular Formula

C39H56O12

Molecular Weight

716.9 g/mol

IUPAC Name

[(3S,4S,5R,6S)-5-acetyloxy-6-[[(8R,9R,10S,13R,14S,16R,17R)-17-[(E,2R)-2,6-dihydroxy-6-methyl-3-oxohept-4-en-2-yl]-2-hydroxy-4,4,9,13,14-pentamethyl-3-oxo-7,8,10,11,12,15,16,17-octahydrocyclopenta[a]phenanthren-16-yl]oxy]-4-hydroxyoxan-3-yl] acetate

InChI

InChI=1S/C39H56O12/c1-20(40)49-26-19-48-33(30(29(26)44)50-21(2)41)51-25-18-38(9)27-12-11-22-23(17-24(42)32(45)35(22,5)6)36(27,7)15-16-37(38,8)31(25)39(10,47)28(43)13-14-34(3,4)46/h11,13-14,17,23,25-27,29-31,33,42,44,46-47H,12,15-16,18-19H2,1-10H3/b14-13+/t23-,25-,26+,27-,29+,30-,31+,33+,36+,37-,38+,39+/m1/s1

InChI Key

UODJOGKPOAZZHT-OCCINUARSA-N

SMILES

CC(=O)OC1COC(C(C1O)OC(=O)C)OC2CC3(C4CC=C5C(C4(CCC3(C2C(C)(C(=O)C=CC(C)(C)O)O)C)C)C=C(C(=O)C5(C)C)O)C

Isomeric SMILES

CC(=O)O[C@H]1CO[C@H]([C@@H]([C@H]1O)OC(=O)C)O[C@@H]2C[C@]3([C@@H]4CC=C5[C@H]([C@@]4(CC[C@@]3([C@H]2[C@](C)(C(=O)/C=C/C(C)(C)O)O)C)C)C=C(C(=O)C5(C)C)O)C

Canonical SMILES

CC(=O)OC1COC(C(C1O)OC(=O)C)OC2CC3(C4CC=C5C(C4(CCC3(C2C(C)(C(=O)C=CC(C)(C)O)O)C)C)C=C(C(=O)C5(C)C)O)C

Origin of Product

United States

Isolation, Biosynthesis, and Biocatalysis of Spinoside a

Natural Producers of Spinoside A

The primary and most well-documented natural producer of this compound is the soil actinomycete, Saccharopolyspora spinosa. foodwrite.co.ukplantarchives.orgresearchgate.net This bacterium was first isolated in 1982 from soil samples collected at an abandoned sugar mill rum still in the Virgin Islands. atcc.orgwikipedia.org S. spinosa is a Gram-positive, aerobic, non-acid-fast actinomycete characterized by fragmenting substrate mycelium. wikipedia.orgnih.gov

Under aerobic fermentation conditions, S. spinosa produces a mixture of related compounds known as spinosyns. plantarchives.orgnih.govcreative-diagnostics.com The most abundant and active of these are spinosyn A and spinosyn D. plantarchives.orgnih.gov This naturally produced mixture is collectively referred to as spinosad, which typically consists of about 85% spinosyn A and 15% spinosyn D. foodwrite.co.uknih.govcreative-diagnostics.com The biosynthesis of this compound involves a polyketide-derived macrolide structure that is glycosylated with two sugars: forosamine (B98537) and a tri-O-methylated rhamnose. nih.gov

The production of spinosyns is achieved in specialized fermentation media. The composition of the medium significantly impacts the yield. Typical components include a primary carbon source like glucose or mannitol (B672), along with various nitrogen sources and nutrients such as yeast extract, peptone, soy flour, cottonseed flour, and corn steep liquor. foodwrite.co.uknih.gov

While Saccharopolyspora spinosa is the original and principal source, other related species are also utilized in the industrial production of spinosyns. cabidigitallibrary.org Research and industrial efforts have identified other species, such as Saccharopolyspora foraminifera, for their capacity to produce these compounds. foodwrite.co.uk The continuous search for new strains and species is driven by the goal of improving production yields, which can be low in the original wild-type strains. foodwrite.co.uk

Advanced Isolation and Purification Methodologies

The extraction and purification of this compound from the complex matrix of a fermentation broth is a multi-step process requiring advanced chemical techniques. The goal is to separate the desired macrolide from microbial cells, residual media components, and other secondary metabolites.

Solvent extraction is a cornerstone of this compound isolation. The process is optimized by carefully controlling parameters such as pH and solvent choice to maximize recovery and purity. This compound is more soluble in organic solvents, and its extraction from the aqueous fermentation broth is often facilitated by adjusting the pH to a basic range (pH 8.5-11.5), which enhances its partitioning into the organic phase. dissertationtopic.netpatsnap.comgoogle.com

The process typically begins with adjusting the pH of the whole broth, followed by extraction with a suitable solvent or solvent mixture. patsnap.com Common solvents used include acetone (B3395972), n-hexane, ethyl acetate (B1210297), methanol, and dichloromethane. dissertationtopic.netpatsnap.comepa.govmhlw.go.jp After the initial extraction, further purification often involves liquid-liquid partitioning, where the crude extract is washed to remove impurities. epa.gov This may be followed by back-extraction into an acidic aqueous solution and subsequent re-precipitation by raising the pH again. dissertationtopic.netpatsnap.com

Table 1: Optimized Solvent Extraction Parameters for Spinosyns

Solvent SystempH ConditionKey Process StepsReference
Acetone / n-hexane (1:2, v/v)Weakly basicHomogenize sample with dipotassium hydrogen phosphate (B84403), extract with solvent, centrifuge, and concentrate the organic layer. mhlw.go.jp
Ethyl acetateAdjust broth to pH 9.0Add acetone and filter; remove acetone via vacuum evaporation; add ethyl acetate for extraction; concentrate and extract with aqueous tartaric acid; adjust aqueous solution to pH 9.0 to precipitate product. dissertationtopic.net
Methanol-aqueous solutionAdjust broth to pH 8.5-9.5Filter broth to collect filter cake; extract cake with methanol solution; decolorize with resin; concentrate; extract with a non-water-insoluble organic solvent; back-extract with acidic water; precipitate by adjusting pH to 9.0-10.0. patsnap.com
Butyl acetate or n-OctanolExtraction at pH 10.0Pretreat broth; extract with methanol; concentrate; extract with butyl acetate or n-octanol; back-extract with acidic water (oxalic acid); precipitate by adjusting pH to 8.5-11.5. google.com

Adsorption chromatography is a powerful technique for purifying this compound from crude extracts. This method utilizes solid-phase materials (adsorbents) that selectively bind the target compound, allowing impurities to be washed away.

Macroporous adsorbent resins are frequently employed for this purpose. dissertationtopic.netresearchgate.net The choice of resin and the conditions for adsorption and desorption are critical for an efficient separation. Nonpolar resins, such as Amberlite XAD-4, have proven effective for adsorbing spinosyns from the fermentation broth. dissertationtopic.net The process is pH-dependent, with optimal adsorption often occurring under basic conditions (e.g., pH 9.0-11.0). dissertationtopic.netresearchgate.net After the resin is loaded with the product, it is washed to remove impurities. The purified this compound is then recovered by eluting with an organic solvent, often using a gradient of increasing solvent concentration (e.g., an acetone or ethanol gradient). dissertationtopic.netresearchgate.net

Following initial purification on macroporous resins, further refinement can be achieved using silica (B1680970) gel column chromatography or silica-based solid-phase extraction (SPE) cartridges. epa.govresearchgate.netepa.gov This step helps to separate this compound from closely related spinosyns and other remaining impurities, yielding a product of high purity. researchgate.net

Table 2: Adsorption-Based Separation Parameters for Spinosyns

AdsorbentAdsorption ConditionsDesorption/Elution SolventsReference
XAD-4 nonpolar resinpH maintained at 11; 2.0% NaCl added.Impurity removal with 0-70% Acetone; product elution with 70-95% Acetone. dissertationtopic.net
DM11 macroporous resinOptimal adsorption at pH 9.0.Elution with 70-95% ethanol. researchgate.net
Silica and Cyclohexyl SPEUsed as a clean-up step after initial solvent extraction.Sequential elution with hexane, dichloromethane, and acetonitrile (B52724). epa.gov
Silica gel column chromatographyUsed for final purification after resin adsorption.Gradient elution with petroleum ether: ethyl acetate: methanol mixtures. researchgate.net

Extraction Techniques from Fermentation Media

Adsorption-Based Separations
Macroporous Resin Adsorption Chromatography

The isolation and purification of this compound, a major component of the insecticide Spinosad, often begins with macroporous resin adsorption chromatography from the fermentation broth of Saccharopolyspora spinosa. researchgate.netdissertationtopic.net This technique offers an effective method for the initial extraction and separation of the target compound. researchgate.netmdpi.com The selection of an appropriate resin is crucial and is based on factors such as polarity, surface area, and pore size to ensure optimal adsorption and desorption characteristics. nih.gov

Studies have investigated various macroporous resins for Spinosad extraction. researchgate.net For instance, the DM11 macroporous resin was identified as an optimal choice under specific experimental conditions. researchgate.net The adsorption process is influenced by the pH of the fermentation broth, with a pH of 9.0 being found to maximize the adsorption capacity of the DM11 resin for Spinosad. researchgate.net Another study identified the XAD-4 nonpolar resin as the most effective adsorbent, with optimal adsorption achieved at a pH of 11. dissertationtopic.net

The desorption, or elution, step is equally critical for recovering the adsorbed this compound. A high desorption capacity is desirable to ensure an efficient recovery process. For the DM11 resin, a desorption capacity of 97.5% was achieved using 70%–95% ethanol as the eluant. researchgate.net Similarly, for the XAD-4 resin, a two-step elution process was employed, where 0%–70% acetone was first used to remove impurities, followed by 70%–95% acetone to elute the Spinosad. dissertationtopic.net

Table 1: Optimal Conditions for Macroporous Resin Adsorption of Spinosad

Resin Type Optimal pH for Adsorption Optimal Adsorption Ratio (Spinosad:Resin) Eluent for Desorption Desorption Capacity
DM11 9.0 2.5:1 (mg:mL) 70%–95% Ethanol 97.5%
Silica Gel Chromatography

Following the initial extraction with macroporous resins, silica gel column chromatography is commonly employed for the further purification of this compound. researchgate.netmhlw.go.jp This chromatographic technique separates compounds based on their polarity, allowing for the removal of remaining impurities. nih.gov

In the purification of Spinosad, a gradient elution method using a mixture of petroleum ether, ethyl acetate, and methanol has been utilized with silica gel column chromatography. researchgate.net By progressively changing the solvent composition, different components of the mixture are eluted at different times, leading to a higher purity of the desired compound. Specifically, solvent mixtures of petroleum ether: ethyl acetate: methanol in ratios of 2:1:0.2 and 1:1:0.25 have been successfully used, resulting in a Spinosad purity of 90.58%. researchgate.net

For analytical purposes, such as the determination of Spinosad residues in various products, specialized silica gel cartridges are used for sample clean-up. mhlw.go.jp For example, a combination of trimethylaminopropylsilanized silica gel and ethylenediamine-N-propylsilanized silica gel cartridges can be employed to effectively remove interfering substances before analysis by other methods like LC-MS. mhlw.go.jp

Table 2: Solvent Systems for Silica Gel Chromatography of Spinosad

Solvent System (v/v/v) Purpose Resulting Purity
Petroleum Ether: Ethyl Acetate: Methanol (2:1:0.2) Gradient Elution for Purification 90.58%

Chromatographic Purification Strategies

High-Performance Liquid Chromatography (HPLC) for Preparative Isolation

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the preparative isolation and purification of this compound. nih.govnih.gov Reversed-phase HPLC (RP-HPLC) has been a common method for achieving high-purity Spinosyn A and Spinosyn D on a pilot scale. researchgate.netacs.org This method is also widely used for the quantitative analysis of Spinosad and its metabolites in various environmental and food matrices. nih.govepa.gov

The typical HPLC method for Spinosad analysis involves a reversed-phase C18 column with a mobile phase consisting of a mixture of organic solvents and an aqueous buffer. dissertationtopic.net For instance, a mobile phase of Methanol: Acetonitrile: 0.05% ammonium (B1175870) acetate (49:49:2) has been used for the quantitative analysis of Spinosad. dissertationtopic.net Detection is commonly performed using an ultraviolet (UV) detector at a wavelength of 246 nm or 250 nm. dissertationtopic.netepa.gov

While effective, preparative RP-HPLC can be costly and generate significant solvent waste, especially at larger scales. acs.org This has led to the exploration of more sustainable and efficient alternatives for the large-scale purification of this compound.

Table 3: Example of HPLC Conditions for Spinosad Analysis

Parameter Condition
Chromatography Column RP-C18
Mobile Phase Methanol: Acetonitrile: 0.05% Ammonium Acetate (49:49:2)
Detection Wavelength 246 nm
High-Performance Countercurrent Chromatography (HPCCC) Applications

High-Performance Countercurrent Chromatography (HPCCC) has emerged as a more efficient and sustainable alternative to RP-HPLC for the pilot-scale purification of Spinosyn A and Spinosyn D. researchgate.netacs.orgacs.org HPCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, thereby eliminating issues such as irreversible adsorption of the sample. nih.gov

A comparative study between pilot-scale HPCCC and RP-HPLC for the purification of Spinosad demonstrated the significant advantages of HPCCC. acs.org While both methods achieved purities greater than 99% with comparable recoveries, HPCCC exhibited 60% higher productivity and an 11-fold higher solute loading. acs.org Furthermore, HPCCC resulted in a 96% saving in stationary phase costs and a 42% reduction in solvent usage, making it a more environmentally friendly and cost-effective option. acs.orgacs.org

The development of HPCCC has included advancements in column design and solvent systems to improve separation efficiency. nih.gov This technique has been successfully applied to the separation of various bioactive compounds and is particularly well-suited for the purification of complex natural products like the spinosyns. acs.orgpan.olsztyn.pl

Table 4: Comparison of HPCCC and RP-HPLC for Pilot-Scale Spinosad Purification

Parameter HPCCC RP-HPLC
Purity >99% >99%
Combined Recovery 77% 83%
Productivity 60% higher -
Solute Loading 11 times higher -
Stationary Phase Cost Savings 96% -

Elucidation of the this compound Biosynthetic Pathway

Polyketide Synthase (PKS) Assembly Line Dynamics

This compound is a complex macrolide natural product synthesized by a type I polyketide synthase (PKS) assembly line in the bacterium Saccharopolyspora spinosa. researchgate.netsciepublish.com These PKSs are large, multifunctional enzymes organized into modules, with each module responsible for one cycle of polyketide chain elongation. nih.govnih.gov The biosynthesis of the this compound aglycone (the core polyketide structure) requires specific starter and extender units. researchgate.net

The assembly of the this compound polyketide chain is initiated with a propionyl-CoA starter unit. researchgate.net The chain is then extended through the sequential addition of nine malonyl-CoA extender units and one methylmalonyl-CoA extender unit. researchgate.net Each module within the PKS assembly line contains a set of domains that catalyze the necessary reactions for chain elongation and modification. bris.ac.uk The core domains of a module include a ketosynthase (KS), an acyltransferase (AT), and an acyl carrier protein (ACP). nih.gov

The AT domain selects the appropriate extender unit (malonyl-CoA or methylmalonyl-CoA) and loads it onto the ACP. The KS domain then catalyzes the condensation of the growing polyketide chain with the extender unit. nih.gov The sequence and composition of the modules in the PKS assembly line dictate the final structure of the polyketide. bris.ac.uk Following the assembly of the polyketide chain, it is released from the PKS and undergoes further modifications, including glycosylation with the sugars L-rhamnose and D-forosamine, to yield the final this compound molecule. sciepublish.com

Table 5: Precursor Units for this compound Aglycone Biosynthesis

Precursor Unit Type Number of Units
Propionyl-CoA Starter Unit 1
Malonyl-CoA Extender Unit 9

Sugar Biosynthesis and Attachment Mechanisms

The biosynthesis of this compound involves the intricate assembly of a polyketide core followed by the attachment of two specialized deoxy sugars: D-forosamine and tri-O-methyl-L-rhamnose. These sugar moieties are crucial for the compound's biological activity. nih.govresearchgate.net The pathways for the synthesis of these sugars and their subsequent attachment to the aglycone are controlled by a series of dedicated enzymes.

D-Forosamine Glycosylation Pathways

The biosynthesis of D-forosamine begins with the precursor TDP-4-keto-6-deoxy-d-glucose. nih.gov A set of five enzymes, encoded by the genes spnO, spnN, spnQ, spnR, and spnS, are responsible for the conversion of this precursor into TDP-d-forosamine. nih.gov The functions of these enzymes have been characterized in vitro, revealing a sequential pathway. SpnO and SpnN are involved in the C-2 deoxygenation of TDP-4-keto-6-deoxy-d-glucose, which produces the substrate for SpnQ, TDP-4-keto-2,6-dideoxy-d-glucose. nih.gov SpnR then acts on the product of the SpnQ-catalyzed reaction. Finally, SpnS, an N,N-dimethyltransferase, catalyzes the terminal step to produce TDP-d-forosamine. nih.gov

EnzymeGeneFunction in D-Forosamine Biosynthesis
SpnOspnOC-2 deoxygenation of TDP-4-keto-6-deoxy-d-glucose
SpnNspnNC-2 deoxygenation of TDP-4-keto-6-deoxy-d-glucose
SpnQspnQCatalyzes the reaction following C-2 deoxygenation
SpnRspnRActs on the product of the SpnQ-catalyzed reaction
SpnSspnSN,N-dimethylation to form TDP-d-forosamine
Tri-O-methyl-L-Rhamnose Glycosylation Pathways

The second sugar moiety, tri-O-methyl-L-rhamnose, is also essential for the activity of spinosyns. researchgate.net Its biosynthesis also originates from the common intermediate TDP-4-keto-6-deoxy-D-glucose. researchgate.netresearchgate.net The methylation of the rhamnose is a critical final step, carried out by three distinct O-methyltransferases encoded by the genes spnH, spnI, and spnK. researchgate.netresearchgate.net These enzymes are responsible for the methylation at the 4'-, 2'-, and 3'-hydroxyl groups of the rhamnose moiety, respectively. researchgate.net

Role of Glycosyltransferases (e.g., SpnP, SpnG)

The attachment of the two deoxy sugars to the spinosyn aglycone is catalyzed by two specific glycosyltransferases, SpnG and SpnP, both of which belong to the GT1 family of glycosyltransferases. nih.govnih.gov SpnG is responsible for transferring the rhamnose moiety to the 9-hydroxyl group of the polyketide intermediate. nih.govresearchgate.net Following this, SpnP catalyzes the final glycosylation step, attaching forosamine to the 17-hydroxyl group of the pseudoaglycone intermediate. nih.govacs.org While SpnP can function without an auxiliary protein, its activity is thought to be facilitated by one, which aids in the proper folding of a flexible loop near the acceptor substrate-binding site. nih.govacs.org

Precursor Supply and Metabolic Flux Control

The efficient biosynthesis of this compound is highly dependent on the availability of primary metabolic precursors and the regulation of metabolic flux through the biosynthetic pathway.

Role of Pyruvate (B1213749) and Short-Chain Acyl-CoA Precursors

Pyruvate is a critical precursor for the biosynthesis of spinosad. researchgate.net The polyketide backbone of this compound is assembled from short-chain acyl-CoA precursors. researchgate.net Specifically, propionyl-CoA serves as the starter unit, while malonyl-CoA and methylmalonyl-CoA act as extender units in the polyketide synthase (PKS) machinery. researchgate.net The regulation and enhancement of the supply of these precursors are key strategies for increasing spinosad yield. researchgate.netfrontiersin.org For instance, managing the expression of genes involved in acetyl- and propionyl-CoA assimilation can directly impact the availability of these crucial building blocks. researchgate.netnih.gov

PrecursorRole in this compound Biosynthesis
PyruvateKey precursor for spinosad biosynthesis
Propionyl-CoAStarter unit for the polyketide chain
Malonyl-CoAExtender unit for the polyketide chain
Methylmalonyl-CoAExtender unit for the polyketide chain
Intermediates and Branching Points in Spinosyn Biosynthesis

The biosynthetic pathway of spinosyns involves several key intermediates and branching points that direct metabolic flow. A crucial branch point occurs with the intermediate NDP-4-keto-6-deoxy-d-glucose. researchgate.net This intermediate stands at the crossroads of the D-forosamine and tri-O-methyl-L-rhamnose biosynthetic pathways. researchgate.net Another significant intermediate is succinyl-CoA, which can either proceed through the TCA cycle or be converted into methylmalonyl-CoA, thereby feeding into the spinosyn precursor pool. nih.gov

Biocatalytic Approaches for this compound Synthesis

Biocatalysis, the use of natural catalysts like enzymes to perform chemical transformations, offers a powerful alternative to purely chemical synthesis, particularly for complex molecules like this compound. This approach leverages the high selectivity (chemo-, regio-, and stereoselectivity) and efficiency of enzymes, often under milder reaction conditions. Research into the biocatalytic synthesis of this compound has primarily focused on chemoenzymatic strategies, which combine chemical synthesis of precursors with enzymatic transformations to complete the molecular assembly.

A significant breakthrough in this area is a chemoenzymatic total synthesis that mirrors the logic of the natural biosynthetic pathway. nih.govchemistryviews.org This strategy involves the chemical synthesis of a key macrocyclic precursor, which is then subjected to a series of enzymatic modifications that build the complex, fused-ring core and attach the essential sugar moieties. nih.gov

The enzymes employed in this one-pot reaction were derived from the this compound biosynthetic gene cluster in Saccharopolyspora spinosa. Their specific roles in the cascade have been identified, showcasing a remarkable enzymatic synergy.

Table 1: Enzymes Used in the One-Pot Biocatalytic Cascade for this compound Precursor Synthesis

EnzymeEnzyme ClassFunction in the Biocatalytic Cascade
SpnJFlavin-dependent OxidaseOxidizes the 15-hydroxyl group of the macrocyclic precursor. nih.gov
SpnFMethyltransferase HomologCatalyzes a crucial transannular [4+2] cycloaddition to form the polycyclic core. chemistryviews.orgresearchgate.net
SpnMDehydrataseCatalyzes a 1,4-dehydration, forming the substrate for the SpnF-catalyzed cycloaddition. researchgate.net
SpnLTailoring EnzymeInvolved in the C3-C14 cross-bridging reaction that forms the final ring of the tetracyclic core. chemistryviews.orgresearchgate.net
SpnGGlycosyltransferaseAttaches L-rhamnose to the C-9 hydroxyl of the aglycone. chemistryviews.orgnih.gov
SpnHS-adenosyl-L-methionine (SAM)-dependent MethyltransferaseParticipates in the tri-O-methylation of the rhamnose moiety. nih.govchemistryviews.org
SpnISAM-dependent MethyltransferaseParticipates in the tri-O-methylation of the rhamnose moiety. nih.govchemistryviews.org
SpnKSAM-dependent MethyltransferaseParticipates in the tri-O-methylation of the rhamnose moiety. nih.govchemistryviews.org

While this chemoenzymatic approach successfully constructed the rhamnosylated aglycone, the final biocatalytic step—the attachment of the second sugar, forosamine—proved challenging. The responsible enzyme, forosaminyltransferase (SpnP), was unable to catalyze the glycosylation in vitro. nih.govchemistryviews.org Structural and sequence analyses suggest that SpnP belongs to a small group of glycosyltransferases that require an auxiliary protein for activation, a protein which has not been identified within the spinosyn gene cluster. acs.org Consequently, the final forosamylation step in this synthesis was completed through chemical methods. chemistryviews.org

Despite this limitation, the substrate flexibility of spinosyn biosynthetic enzymes, particularly glycosyltransferases, has been exploited in other biocatalytic approaches. For instance, whole-cell biotransformation has been used to create novel Spinoside analogues. In one study, a genetically engineered strain of Saccharopolyspora erythraea, which was modified to produce TDP-L-olivose and express the spinosyn glycosyltransferase SpnP, successfully biotransformed exogenously supplied spinosyn aglycones into novel analogues containing L-olivose instead of forosamine. researchgate.netrsc.org This highlights the potential of using biocatalytic glycosylation to diversify the structure of this compound for the development of new derivatives.

Chemical Modifications and Synthetic Derivatization of Spinoside a

Semi-Synthetic and Fully Synthetic Strategies

Approaches to Spinoside A analogues are broadly categorized into semi-synthetic modifications of the natural product and total synthesis of the entire molecule or its core structure. nih.govbeilstein-journals.org

Semi-synthesis leverages the readily available spinosyn A, or other natural spinosyns like J and L, produced via fermentation of Saccharopolyspora spinosa. beilstein-journals.orgbeilstein-journals.org This strategy focuses on modifying specific functional groups on the periphery of the molecule. It is the more common approach for generating a large number of analogues due to the complexity of the core structure. nih.gov For instance, the second-generation insecticide, spinetoram (B1464634), is produced via semi-synthesis from spinosyns J and L. beilstein-journals.orgresearchgate.netgoogle.com This involves the 3'-O-ethylation of the rhamnose moiety and selective hydrogenation of the C5-C6 double bond of the spinosyn J component. beilstein-journals.orggoogle.combibliotekanauki.pl

Total synthesis , while more arduous, provides the flexibility to create analogues with significant structural changes, particularly within the tetracyclic core, which is difficult to achieve through semi-synthesis. nih.gov Several total syntheses of spinosyn A have been reported, with the longest linear sequences ranging from 15 to 35 steps. nih.govpnas.orgthieme-connect.com These synthetic routes are often convergent, building complex fragments separately before assembling them. Key strategies have included intramolecular Diels-Alder reactions to construct the fused ring system, and innovative macrolactonization methods. nih.govthieme-connect.com A highly efficient approach reported a 15-step longest linear sequence, featuring a palladium-catalyzed carbonylative Heck macrolactonization to form the 12-membered ring and a gold-catalyzed glycosylation to attach the challenging D-forosamine sugar. nih.gov Such modular syntheses are crucial for developing next-generation spinosyns to combat insect resistance. nih.gov

Regioselective Functionalization and Derivatization

The ability to selectively modify one specific site in a complex molecule like this compound is crucial for developing new derivatives and for structure-activity relationship studies.

Semi-synthetic strategies have enabled regioselective modifications at several key positions:

The C9 and C17 hydroxyl groups of the aglycone are primary targets for derivatization, often involving protection/deprotection steps to ensure selectivity before glycosylation or attachment of other moieties. beilstein-journals.orgnih.gov

The C5-C6 double bond within the macrolactone can be selectively hydrogenated, as demonstrated in the synthesis of spinetoram from spinosyn J. beilstein-journals.orggoogle.com This modification is significant for altering the stability and properties of the molecule.

The 3'-hydroxyl group of the rhamnose sugar is another key site for modification. Etherification at this position, for example, to introduce an ethoxy group, has been shown to significantly increase insecticidal activity. bibliotekanauki.pl

The nitrogen atom of the forosamine (B98537) sugar can be selectively N-demethylated or further alkylated. bibliotekanauki.pl

While many regions are accessible, the C-18 to C-21 area of the macrolactone ring has been noted as being difficult to access through chemical transformations, with biosynthesis offering alternative routes for modification at this "western shore" of the molecule. bibliotekanauki.pl

Modification of the Tetracyclic Macrolactone Core

Altering the tetracyclic macrolactone core of this compound is a significant synthetic challenge, yet it holds great potential for creating novel analogues. nih.gov Most explorations in this area are facilitated by total synthesis, which allows for the construction of the core from the ground up.

Key modifications and synthetic strategies include:

Intramolecular Cycloadditions: The biosynthesis of the tetracyclic system involves key cyclization steps, including a proposed transannular Diels-Alder reaction. pnas.orgscispace.comresearchgate.net Synthetic strategies have mimicked this by employing intramolecular Diels-Alder reactions and Morita-Baylis-Hillman cyclizations to construct the complex perhydro-as-indacene core. pnas.orgthieme-connect.com

Carbonylative Macrolactonization: An innovative approach utilized a palladium-catalyzed carbonylative Heck macrolactonization. This single step efficiently formed the 12-membered macrolactone and one of the 5-membered rings from a linear precursor, showcasing a significant improvement in synthetic efficiency. nih.gov

Hydrogenation and Epoxidation: Semi-synthetic modifications have been achieved on the existing core. These include the hydrogenation of double bonds, such as the one at the C13-C14 position, and epoxidation reactions. bibliotekanauki.pl

C-21 Position Derivatization: While challenging, some modifications have been made at the C-21 position, which typically bears a methyl or ethyl group in natural spinosyns. Biosynthetic methods have been used to introduce a hydroxyl group at this position. bibliotekanauki.pl

Derivatization of Saccharide Moieties

The two deoxy-sugars, D-forosamine and tri-O-methyl-L-rhamnose, are critical for the biological activity of this compound and have been a major focus of derivatization efforts. beilstein-journals.orgresearchgate.net

D-Forosamine Replacement and Analog Synthesis

The D-forosamine sugar, attached at the C-17 position, is considered essential for bioactivity. researchgate.netresearchgate.net Its modification and replacement have been extensively studied.

Glycosylation Methods: The stereoselective installation of the β-D-forosamine is a non-trivial synthetic challenge. nih.gov Efficient methods for its attachment are critical for both total and semi-synthesis. A gold-catalyzed Yu glycosylation has been used effectively in a total synthesis context. nih.gov Other methods have been developed for the selective introduction of D-forosamine onto various alcohol acceptors. researchgate.net

Replacement Analogs: A significant number of analogues have been created by replacing the D-forosamine moiety with other sugar and non-sugar substituents. beilstein-journals.org In one study, a series of D-forosamine replacement analogues of spinetoram J were synthesized. beilstein-journals.orgnih.govbeilstein-journals.org While none of the synthesized analogues were as potent as spinetoram, some exhibited activity comparable to the first-generation product, spinosad, demonstrating the potential for developing new insecticides by replacing the sugar groups. beilstein-journals.org

N-Functionalization: Modifications to the dimethylamino group on the forosamine sugar have also been explored. This includes creating N-monodesmethyl and N,N-didesmethyl analogues (Spinosyn B and C, respectively). researchgate.net

Tri-O-methyl-L-Rhamnose Modifications

The tri-O-methyl-L-rhamnose moiety, linked at the C-9 position, is a crucial contributor to the potency of this compound. researchgate.netcotton.org

O-Methylation: The three methoxy (B1213986) groups at the 2', 3', and 4' positions are vital for high activity. The loss of any of these methyl groups, as seen in natural spinosyns like H, J, and K, leads to a significant reduction in insecticidal potency. cotton.orgresearchgate.net For example, spinosyn J, which lacks the 3'-O-methyl group, shows greatly diminished activity compared to spinosyn A. cotton.org The specific functions of the methyltransferase enzymes (SpnH, SpnI, and SpnK) responsible for these methylations have been characterized. researchgate.netresearchgate.net

Acylation and Deoxygenation: Synthetic efforts have focused on creating analogs by acylating the free hydroxyl groups on demethylated spinosyns (like H, J, and K) or by complete deoxygenation (replacing -OH with -H). nih.gov These 2'-, 3'-, and 4'-O-desmethoxy analogs were found to be more potent than their parent factors, with some 2'-desmethoxy analogs showing activity greater than spinosyn A itself. nih.gov

Bioisosteric Replacement: Researchers have synthesized analogues where the entire tri-O-methyl-L-rhamnose moiety is replaced with simpler, synthetic bioisosteres, such as substituted benzyl (B1604629) groups. researchgate.netresearchgate.net While most of these analogues were less active, a few demonstrated that the rhamnose moiety is replaceable, though it remains a key contributor to potency. researchgate.net

Alkyl Chain Extension: Computational studies suggested that increasing the alkyl chain length of the methoxy groups could improve activity. nih.govcolab.ws The synthesis and testing of the 2′,3′,4′-tri-O-ethyl analog confirmed this prediction, showing markedly improved activity. colab.ws This principle was applied in the development of spinetoram, which features a 3'-O-ethyl group on its rhamnose sugar. beilstein-journals.org

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies systematically investigate how chemical structure correlates with biological activity, guiding the design of more effective molecules. researchgate.net For spinosyns, extensive SAR studies have led to the development of second-generation products like spinetoram and have identified key structural features that govern insecticidal potency. nih.govnih.gov

Key SAR findings for this compound and its analogues include:

The Rhamnose Moiety: This sugar is a critical determinant of activity. The full 2',3',4'-tri-O-methylation is crucial for high potency, and removal of any of these methyl groups drastically reduces activity. cotton.org Conversely, replacing the methyl groups with slightly longer alkyl chains (e.g., ethyl) can enhance activity. colab.ws This suggests that polarity is not well-tolerated in this region of the molecule. nih.gov

The Forosamine Moiety: While essential for activity, modifications to the N,N-dimethylamino group have a relatively small effect on potency compared to changes in the rhamnose sugar. cotton.orgresearchgate.net For example, N-monodesmethyl spinosyn A (spinosyn B) and N,N-didesmethyl spinosyn A (spinosyn C) show only slightly reduced activity. researchgate.net

The Macrolactone Core: Small changes to the tetracyclic core can lead to large changes in biological activity. cotton.org A methyl group at the C-6 position (as in spinosyn D) is generally tolerated and can sometimes slightly improve activity. researchgate.net However, reducing the size of the alkyl groups at C-16 or C-21 tends to decrease activity. cotton.org

Physicochemical Properties: Quantitative structure-activity relationship (QSAR) studies, including those using artificial neural networks, have suggested that whole-molecule properties are important. researchgate.netnih.gov More active spinosyn analogues tend to be more lipophilic (higher CLogP) and have a smaller molecular dipole moment. cotton.org These computational models successfully predicted that modifying the rhamnose moiety could improve activity, a finding that was later confirmed synthetically and led to the discovery of spinetoram. nih.govnih.gov

The following table summarizes the activity of several natural spinosyns against the tobacco budworm (Heliothis virescens), illustrating key structure-activity relationships.

Compound NameModification from Spinosyn ARelative Activity (LC50 in ppm)Reference
Spinosyn A (Reference)0.3 researchgate.netresearchgate.net
Spinosyn B N-demethyl on forosamine0.4 researchgate.netresearchgate.net
Spinosyn C N,N-didemethyl on forosamine0.8 researchgate.net
Spinosyn D C-6 methyl group0.8 researchgate.netresearchgate.net
Spinosyn H 2'-O-demethyl on rhamnose4.5 cotton.orgresearchgate.net
Spinosyn J 3'-O-demethyl on rhamnose>80 cotton.orgresearchgate.net
Spinosyn K 4'-O-demethyl on rhamnose1.6 cotton.org

Impact of Structural Modifications on Biological Activity

The biological activity of this compound is highly sensitive to structural alterations, with even minor changes to its tetracyclic core or appended sugar moieties leading to significant variations in insecticidal efficacy. cotton.orggoogle.com Structure-activity relationship (SAR) studies have revealed that the forosamine sugar, the tri-O-methylrhamnose sugar, and the macrolide core are all crucial for its potent insecticidal properties. google.com

Modifications to the forosamine sugar , specifically the dimethylamino group, have a relatively modest impact on activity. For instance, the removal of one or both methyl groups (to form Spinosyn B and Spinosyn C, respectively) results in only a slight decrease in activity against the tobacco budworm, Heliothis virescens. nih.gov

In contrast, the tri-O-methylrhamnose moiety is critical for high insecticidal activity. The removal of any of the O-methyl groups at the 2', 3', or 4' positions of the rhamnose sugar leads to a substantial reduction in biological potency. cotton.org Loss of the 3'-O-methyl group, as seen in Spinosyn J, results in a dramatic decrease in activity. cotton.org Similarly, modifications to the tetracyclic lactone core, such as reducing the size of the alkyl groups at positions C16 or C21, also diminish insecticidal efficacy. cotton.org

The following table summarizes the biological activity of several natural spinosyns against neonate Heliothis virescens larvae, illustrating the impact of these structural variations.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. mdpi.complos.org For the spinosyns, QSAR studies have been instrumental in understanding the physicochemical properties that govern their insecticidal potency and in guiding the synthesis of new, more effective derivatives, known as spinosoids. researchgate.netnih.gov

Both multiple linear regression (MLR) and artificial neural network (ANN) based QSAR models have been applied to the spinosyn class. researchgate.netnih.gov MLR-based studies have suggested that whole-molecule properties, such as the calculated logarithm of the octanol-water partition coefficient (CLogP) and the MOPAC dipole moment, can explain a significant portion of the observed biological activity. researchgate.netnih.gov These models generally indicate that higher insecticidal activity against tobacco budworm larvae is associated with increased CLogP and a minimized dipole moment. nih.gov

More advanced ANN-based QSAR analyses have also been employed. researchgate.net These models, which can handle more complex and non-linear relationships, suggested that modifications to the 2',3',4'-tri-O-methylrhamnosyl moiety could lead to improved activity. researchgate.net This insight directly spurred the synthesis of novel spinosoids with modifications at the 3'-O-position, which in some cases exhibited markedly improved activity against lepidopteran pests compared to the natural spinosad. researchgate.net

Design and Synthesis of Novel this compound Analogues

Building on the insights from SAR and QSAR studies, researchers have designed and synthesized a wide array of novel this compound analogues. These efforts have focused on creating derivatives with enhanced or novel biological activities, improved physical properties, and expanded pest spectrums.

Quaternary Ammonium (B1175870) Spinosyn Derivatives

One area of synthetic exploration has been the introduction of a permanent positive charge to the spinosyn structure through the synthesis of quaternary ammonium derivatives. cotton.org Quaternary ammonium salts (QAS) are known for a variety of biological activities and their cationic nature can influence cell membrane interactions. nih.govgoogle.com

In one study, a series of quaternary ammonium spinosyn derivatives were designed and synthesized to enhance the mitochondria-targeting ability of spinosad. cotton.org These derivatives were evaluated for their antiproliferative activity against human cancer cell lines. The results indicated that some of the synthesized QAS derivatives displayed significantly enhanced antiproliferative effects compared to the parent Spinosyn A. cotton.org The structure-activity relationship study of these compounds revealed that lipophilicity plays a crucial role in their antiproliferative ability. The most active compound from this series also showed a remarkably enhanced ability to inhibit oxidative phosphorylation (OXPHOS) and induce apoptosis. cotton.org

Deglycosylated and Partially Deglycosylated Derivatives

The synthesis of derivatives lacking one or both of the sugar moieties has been a key strategy to probe the function of these carbohydrate units. The tetracyclic core of this compound without any sugars is known as the aglycone, while structures missing only the forosamine or the rhamnose are referred to as pseudoaglycones. nih.govnih.gov

Hydrolysis under acidic conditions can be used to remove the sugar groups. researchgate.net For example, the forosamine sugar can be selectively cleaved under mild acidic conditions, while more vigorous conditions are required to remove the rhamnose at the C-9 position to yield the spinosyn A aglycone. google.comresearchgate.net

Biological evaluation of these deglycosylated and partially deglycosylated derivatives has consistently shown that both sugar moieties are essential for potent insecticidal activity. google.comnih.gov The removal of either the forosamine or the rhamnose sugar leads to a significant decrease in efficacy against key insect pests like Heliothis virescens. nih.gov The complete aglycone, lacking both sugars, is largely inactive. nih.gov

Hybrid Natural Product Architectures Incorporating this compound Substructures

The creation of hybrid molecules, which combine structural motifs from different natural products or bioactive compounds, is an emerging strategy in the search for novel therapeutic and agrochemical agents. researchgate.net In the context of this compound, this could involve chemically linking its substructures to other pharmacophores to generate chimeric compounds with potentially novel or synergistic activities.

While extensive literature on the direct chemical synthesis of such hybrid architectures incorporating large fragments of this compound is limited, the concept has been explored through biosynthetic engineering. bibliotekanauki.pl Researchers have successfully used hybrid polyketide synthases (PKS) from different bacteria (such as those responsible for avermectin (B7782182) and erythromycin (B1671065) biosynthesis) in the Saccharopolyspora spinosa host. bibliotekanauki.pl This genetic manipulation approach has led to the production of novel, biologically active spinosyns with modifications at the C-21 position of the aglycone, such as 21-cyclopropylspinosyns and 21-cyclobutylspinosyns. bibliotekanauki.pl These results demonstrate that the spinosyn biosynthetic machinery can accept modified building blocks, suggesting a viable pathway for creating diverse hybrid structures.

This biosynthetic approach serves as a proof-of-concept for generating novel spinosyn-based architectures that would be challenging to achieve through total chemical synthesis. Further research may lead to the development of semi-synthetic methods to create hybrid natural product architectures based on the this compound scaffold.

Biological and Pharmacological Research of Spinoside a

Mechanistic Elucidation of Spinoside A Action

This compound, a key active component of the insecticide spinosad, exhibits a unique and complex mechanism of action primarily targeting the insect nervous system. pagepressjournals.orgwikipedia.orgpatsnap.com Its insecticidal activity stems from the disruption of neurotransmission, leading to hyperexcitation, paralysis, and eventual death of the target insect. wikipedia.orgdrugbank.comresearchgate.net This is achieved through interactions with multiple receptor sites, distinguishing it from many other classes of insecticides. wikipedia.orgcotton.org

Primary Target Site Interactions: Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)

The principal target of this compound is the nicotinic acetylcholine receptor (nAChR), a type of ligand-gated ion channel crucial for fast excitatory neurotransmission in insects. pagepressjournals.orgwikipedia.orgcotton.orgfrontiersin.orgnih.gov this compound's interaction with nAChRs is what primarily drives its insecticidal efficacy. cotton.orgcotton.org

This compound functions as an allosteric modulator of nAChRs. frontiersin.orgnih.govnih.govelifesciences.org This means it binds to a site on the receptor protein that is different from the binding site of the natural ligand, acetylcholine (ACh). cotton.orgnih.govgrowertalks.com This allosteric interaction leads to a prolonged activation of the nAChR, causing continuous stimulation of the nervous system. patsnap.comgrowertalks.com Studies have shown that this compound can allosterically activate non-desensitized nAChRs. elifesciences.org This prolonged activation disrupts normal nerve impulse transmission. patsnap.com

FeatureDescriptionSource
Mechanism Allosteric modulation frontiersin.orgnih.govnih.govelifesciences.org
Effect Prolonged activation of nAChRs patsnap.comgrowertalks.com
Interaction Binds to a site distinct from acetylcholine cotton.orgnih.govgrowertalks.com

The binding site of this compound on the nAChR is novel and distinct from that of other major insecticide classes that also target nAChRs, such as neonicotinoids. wikipedia.orgcotton.orgnih.gov Research indicates that this compound does not interact with the binding sites for insecticides like imidacloprid. cotton.orgresearchgate.netcapes.gov.br This unique binding site is a key reason why there is generally no cross-resistance observed between spinosad and other insecticide classes. wikipedia.orgcotton.orgnih.govingentaconnect.com Evidence suggests that the binding site for this compound may be located in the transmembrane region of the nAChR subunit. nih.govresearchgate.net Specifically, the Dα6 subunit in Drosophila melanogaster has been identified as a primary target. pagepressjournals.orgelifesciences.orgnih.gov

By allosterically modulating nAChRs, this compound significantly alters acetylcholine neurotransmission. wikipedia.orgmdpi.com It enhances the sensitivity of certain nAChRs to acetylcholine, leading to an amplified response. elifesciences.org This disruption of normal cholinergic signaling causes a cascade of events, including the persistent activation of nicotinic receptors and the prolongation of acetylcholine responses. patsnap.comcotton.org This ultimately leads to the hyperexcitation of the insect's central nervous system. wikipedia.orgcotton.org

Receptor TargetThis compound's ActionConsequenceSource
Nicotinic Acetylcholine Receptors (nAChRs) Allosteric modulator/agonistNeuronal hyperexcitation pagepressjournals.orgwikipedia.orgcotton.orgnih.gov
Gamma-Aminobutyric Acid (GABA) Receptors AntagonistReduced neuronal inhibition pagepressjournals.orgwikipedia.orgpatsnap.comresearchgate.net

Cellular and Subcellular Effects in Model Organisms (e.g., neuronal depolarization, hyperexcitation)

The interaction of this compound with nAChRs and GABA receptors at the molecular level translates into significant cellular and subcellular effects in model organisms. A primary consequence is neuronal depolarization, a shift in the neuron's membrane potential to a more positive value. cotton.orgnih.govwikipedia.org This depolarization is a direct result of the prolonged opening of the nAChR ion channels, leading to an influx of positive ions. frontiersin.org

This sustained depolarization results in a state of neuronal hyperexcitation, characterized by an abnormally high frequency of nerve impulses or action potentials. wikipedia.orgdrugbank.combioone.orgapiculture.com This hyperexcitability is the physiological basis for the observable symptoms of spinosad poisoning in insects, which include involuntary muscle contractions, tremors, and paralysis, ultimately leading to death. researchgate.netcotton.orgentomoljournal.com Studies in model organisms like the American cockroach have demonstrated that spinosyns cause widespread excitation of neurons in the central nervous system. cotton.org Furthermore, research in Drosophila has shown that low doses of spinosad can trigger lysosomal defects and elevated reactive oxygen species (ROS), indicating broader cellular stress responses. nih.govelifesciences.org

Molecular Pathways Leading to Neuromuscular Dysfunction and Paralysis

This compound, a key component of the insecticide spinosad, primarily targets the insect's nervous system, leading to neuromuscular dysfunction and eventual paralysis. umn.eduorst.eduuconn.edu Its unique mode of action involves the disruption of nicotinic acetylcholine receptors (nAChRs) and, to a lesser extent, gamma-aminobutyric acid (GABA) receptors. pagepressjournals.orgwikipedia.orgpatsnap.comjst.go.jp

The primary site of action for this compound is a distinct allosteric binding site on the α6 subunit of the insect nAChR. nih.govplos.orgd-nb.info This binding leads to the prolonged activation and excitation of the nervous system, causing involuntary muscle contractions, tremors, and prostration. umn.edupatsnap.comnih.gov This hyperexcitation ultimately results in neuromuscular fatigue and paralysis. uconn.eduresearchgate.net Unlike other insecticides that bind to the acetylcholine (ACh) binding site, this compound's interaction with an allosteric site means it doesn't directly compete with ACh but rather modulates the receptor's activity in a novel way. wikipedia.orgresearchgate.netnih.gov

Secondary effects of this compound have been observed on GABA receptors, which are inhibitory neurotransmitter receptors. pagepressjournals.orgpatsnap.com By interfering with GABAergic neurotransmission, this compound further contributes to the overstimulation of the insect's nervous system, exacerbating the loss of motor control. patsnap.com This dual mechanism of action, targeting both excitatory and inhibitory pathways, contributes to its high efficacy. patsnap.com

Recent research has further elucidated the downstream effects of nAChRα6 subunit disruption by spinosyns. This includes the disruption of calcium signaling, which in turn triggers lysosomal dysfunction, oxidative stress through the production of reactive oxygen species (ROS), mitochondrial stress, and ultimately, cellular damage and neurodegeneration. nih.gov

Insecticidal Spectrum and Efficacy in Model Systems

Activity Across Diverse Insect Orders (e.g., Lepidoptera, Diptera, Coleoptera, Thysanoptera)

This compound, as a major component of spinosad, exhibits a broad spectrum of insecticidal activity against numerous pest species across various insect orders. pagepressjournals.orgwikipedia.orggoogle.com It is particularly effective against species in the orders Lepidoptera (moths and butterflies), Diptera (flies), and Thysanoptera (thrips). umn.eduwikipedia.orggoogle.comoup.combibliotekanauki.plsentonpharm.com Its efficacy also extends to certain species within the orders Coleoptera (beetles) and Orthoptera, especially those that consume large amounts of foliage. umn.eduwikipedia.orgsentonpharm.com Additionally, activity has been noted against certain pests in the orders Hymenoptera, Isoptera, and Siphonaptera. wikipedia.orgsentonpharm.com However, it is generally less effective against most sucking insects and mites. umn.edugoogle.comsentonpharm.com

The high efficacy of this compound against such a wide range of pests has established it as a significant tool in integrated pest management (IPM) programs. nih.gov

Targeted Activity Against Specific Insect Pests in Laboratory and Field Models

The insecticidal properties of spinosad, and by extension this compound, have been extensively documented in both laboratory and field settings against a multitude of economically important pests.

In laboratory bioassays, spinosad has demonstrated high toxicity to various life stages of numerous pests. For example, it has shown significant efficacy against the larvae of the cotton leafworm (Spodoptera littoralis), the diamondback moth (Plutella xylostella), and the two-spotted spider mite (Tetranychus urticae). ekb.egbiotaxa.org Studies on the thrips species Ceratothripoides claratris revealed that spinosad caused 100% mortality in both larval and adult stages. nih.gov

Field trials have consistently supported these laboratory findings. Spinosad has been successfully used to control populations of:

Lepidopteran pests: such as the diamondback moth on cabbage and the tomato leafminer (Tuta absoluta). sentonpharm.comnih.govresearchgate.net

Dipteran pests: including various species of fruit flies. orst.edu

Coleopteran pests: like the Colorado potato beetle. nih.gov

Thysanopteran pests: including thrips on various crops. sentonpharm.comekb.eg

The following table provides a summary of the targeted activity of spinosad against specific pests:

Table 1: Targeted Activity of Spinosad Against Specific Insect Pests

Pest Order Pest Species Study Type Key Findings
Lepidoptera Diamondback moth (Plutella xylostella) Field Effective control on cabbage. nih.gov
Lepidoptera Cotton leafworm (Spodoptera littoralis) Laboratory High larval mortality. ekb.eg
Lepidoptera Tomato leafminer (Tuta absoluta) Field Effective control on tomatoes. researchgate.net
Thysanoptera Ceratothripoides claratris Laboratory 100% mortality in larvae and adults. nih.gov
Thysanoptera Thrips Field Significant reduction in numbers on strawberry. ekb.eg
Acari Two-spotted spider mite (Tetranychus urticae) Laboratory Toxic to motile stages. biotaxa.org

Stage-Specific Susceptibility in Insect Development

The efficacy of this compound can vary depending on the life stage of the target insect. wikipedia.org Generally, it is highly active against larval stages, particularly in Lepidoptera. wikipedia.orgresearchgate.net For instance, spinosad is very effective against the neonate larvae of the tobacco budworm, Heliothis virescens. wikipedia.org

Some key findings on stage-specific susceptibility include:

Ovicidal Activity: The ovicidal (egg-killing) effect of spinosad is variable and depends on the insect species. oup.com While direct ovicidal action may be limited in some cases, larvae that hatch from treated eggs often experience high mortality due to residual exposure. oup.combiotaxa.org For example, in studies with the two-spotted spider mite, the toxic effect observed after spraying eggs was primarily due to the residual action on the larvae that hatched. biotaxa.org

Larval and Adult Activity: Spinosad is toxic to both larval and adult stages of many insects through contact and ingestion. pagepressjournals.orgnih.gov In some species, it may primarily affect the larval stages, leading to a gradual reduction in the pest population through sustained larval mortality. wikipedia.org In other species, like the thrips Ceratothripoides claratris, it is equally effective against both larvae and adults. nih.gov

Pupal Stage: Spinosad has been shown to be harmless to the pupal stage of some beneficial insects like Chrysoperla carnea. researchgate.net

The following table summarizes the stage-specific effects of spinosad on different pests:

Table 2: Stage-Specific Susceptibility to Spinosad

Pest Species Egg Stage Larval Stage Pupal Stage Adult Stage
Tetranychus urticae Low direct toxicity, high residual toxicity to hatched larvae biotaxa.org High susceptibility biotaxa.org - High susceptibility biotaxa.org
Ceratothripoides claratris No strong ovicidal effects nih.gov High susceptibility nih.gov - High susceptibility nih.gov
Chrysoperla carnea Harmless researchgate.net Susceptible researchgate.net Harmless researchgate.net Susceptible researchgate.net

Insect Resistance Development and Management Strategies

Molecular Mechanisms of this compound Resistance

Insecticide resistance to spinosyns, including this compound, has been documented in several pest species. nih.govresearchgate.net The primary mechanism of resistance is target-site insensitivity, specifically involving alterations in the nicotinic acetylcholine receptor (nAChR) α6 subunit. researchgate.netnih.govnih.gov

Key molecular mechanisms of resistance include:

Point Mutations: Single amino acid substitutions in the nAChR α6 subunit can confer resistance. A notable example is the G275E mutation, which has been identified in resistant strains of the western flower thrips (Frankliniella occidentalis), Thrips palmi, and the tomato leafminer (Tuta absoluta). nih.govnih.govnih.gov This mutation is located in the transmembrane region of the receptor and is believed to interfere with the allosteric binding of spinosyns. nih.gov

Truncated Receptors: Mutations such as insertions or deletions (indels) can lead to premature stop codons in the nAChR α6 gene. researchgate.net This results in the production of a truncated, non-functional receptor protein, thereby eliminating the target site for this compound. researchgate.net

Alternative Splicing and RNA Editing: Alterations in the post-transcriptional processing of the nAChR α6 gene, such as mis-splicing or A-to-I RNA editing, can also lead to the generation of non-functional receptor variants and contribute to resistance. nih.gov

Metabolic Resistance: While target-site modification is the predominant mechanism, metabolic resistance has also been implicated in some cases. researchgate.netnih.gov This involves the enhanced detoxification of the insecticide by enzymes such as cytochrome P450s. nih.gov However, in many instances, particularly in the western flower thrips, metabolic resistance has been ruled out as a primary mechanism. nih.gov

It is noteworthy that resistance to spinosyns is often inherited as a recessive trait, which is consistent with a target-site-related resistance mechanism. jst.go.jpresearchgate.net

Genetic Basis of Resistance Inheritance (e.g., single locus, codominant traits)

Research into the genetic underpinnings of resistance to spinosad has revealed several common patterns across different insect species, although specific traits can vary. In many cases, resistance is inherited as an autosomal trait, meaning it is not linked to sex chromosomes. oup.comresearchgate.netnih.gov

Studies on the western flower thrips, Frankliniella occidentalis, indicated that resistance was autosomal and expressed as an almost completely recessive trait. oup.com Further analysis suggested that this resistance is likely controlled by a single locus. oup.com Similarly, in the diamondback moth, Plutella xylostella, field-evolved resistance was traced to a single, incompletely recessive autosomal gene. nih.gov This resistance was associated with mutations in the nicotinic acetylcholine receptor alpha 6 subunit gene (nAChR α6), a putative target for spinosad, leading to mis-spliced transcripts and truncated, non-functional receptor proteins. nih.gov

In contrast, research on the cotton bollworm, Phenacoccus solenopsis, found that spinosad resistance was autosomal and incompletely dominant, with evidence suggesting that it is controlled by multiple loci rather than a single gene. researchgate.net Studies on the house fly, Musca domestica, have also reported incompletely dominant and autosomal resistance. researchgate.net The variation in dominance and the number of genes involved across species may be attributed to different selection histories and resistance mechanisms. researchgate.net

Table 1: Genetic Basis of Spinosad Resistance in Various Insect Species

Insect SpeciesMode of InheritanceDominanceNumber of GenesReference
Frankliniella occidentalis (Western Flower Thrips)AutosomalAlmost completely recessiveMonogenic (probable) oup.com
Plutella xylostella (Diamondback Moth)AutosomalIncompletely recessiveMonogenic nih.gov
Phenacoccus solenopsis (Cotton Mealybug)AutosomalIncompletely dominantPolygenic (more than one locus) researchgate.net
Musca domestica (House Fly)AutosomalIncompletely dominantPolygenic (more than one gene) researchgate.net
Ceratitis capitata (Mediterranean Fruit Fly)AutosomalCompletely recessiveNot specified csic.es

Strategies for Mitigating Resistance Evolution in Target Populations

The rapid evolution of resistance to spinosad in several pest populations necessitates robust resistance management strategies. nih.gov A primary strategy is the rotational use of insecticides with different modes of action. cambridge.org This approach prevents continuous selection pressure from a single chemical class, slowing the selection for resistant individuals. For instance, an insecticide resistance management (IRM) strategy was implemented for greenhouse crops in Spain, limiting the number of spinosad applications per crop and rotating it with other effective insecticides like acrinathrin, methiocarb, and formetanate. cambridge.org

Another key factor in resistance mitigation is the presence of fitness costs, where resistant insects may have lower reproductive success or longevity compared to their susceptible counterparts in the absence of the insecticide. plos.orgcuny.edu Studies on the tomato borer, Tuta absoluta, and the Colorado potato beetle, Leptinotarsa decemlineata, have shown that spinosad resistance can decline significantly when selection pressure is removed. plos.orgcuny.edu In T. absoluta, extremely high resistance levels eroded back to near-susceptible levels after just eight generations without spinosad exposure, indicating a substantial fitness cost. plos.org This instability suggests that suspending the use of spinosyns for a period could be a valuable component of a resistance management program. plos.org

The immigration of susceptible individuals into a resistant population can also help to dilute the frequency of resistance alleles. cambridge.org Therefore, maintaining refugia where susceptible pests are not exposed to the insecticide can be a crucial element of an effective IRM program. Monitoring programs to detect resistance at early stages are also vital, allowing for timely adjustments to control strategies before widespread field failures occur. nih.gov

Differential Selectivity Towards Non-Target Invertebrates

This compound, as a component of spinosad, is often noted for its favorable environmental profile, which includes a degree of selectivity that spares many non-target organisms compared to broad-spectrum synthetic insecticides. umn.eduresearchgate.net

Impact on Beneficial Arthropods (e.g., predatory insects, parasitoids) in Controlled Environments

In controlled laboratory and field environments, spinosad has demonstrated a relatively low risk to a wide range of beneficial arthropods. nih.gov It generally spares beneficials such as lady beetles, lacewings, spiders, and predatory mites. uconn.edu However, its impact is not uniform across all non-target species.

While many predatory insects show low susceptibility, certain parasitoid wasps (Hymenoptera) have been reported to be vulnerable to spinosad, with studies noting lethal and sublethal effects on longevity and reproduction. trevorwilliams.infonih.gov Despite this, due to the short persistence of the product, any negative effects on parasitoid populations tend to be short-lived and followed by rapid recovery. nih.gov Research has also shown that while spinosad is highly toxic to bees upon direct contact, the risk is significantly reduced once the spray has dried on foliage. orst.edu However, other studies have found that very low concentrations of spinosad can cause neurodegeneration, vision loss, and behavioral changes in vinegar flies (Drosophila), suggesting potential risks to other beneficial insects like bees through chronic exposure to environmental residues. unimelb.edu.au

Table 2: Impact of Spinosad on Various Beneficial Arthropods in Controlled Environments

Beneficial Arthropod GroupExample Species/GroupObserved Effect in Controlled StudiesReference
Predatory BeetlesLady Beetles (Coccinellidae)Low toxicity; generally spared. umn.eduuconn.edu
LacewingsChrysoperla spp.Low toxicity; generally spared. umn.eduuconn.edu
Predatory FliesHover flies, MidgesLow toxicity; generally spared. uconn.edu
Parasitic WaspsHymenoptera (various)Toxicity reported; lethal and sublethal effects observed. Effects are often short-lived due to short persistence. trevorwilliams.infonih.gov
BeesApis mellifera (Honey Bee)Highly toxic on direct contact; little to no effect after spray has dried. orst.edupagepressjournals.org
Predatory MitesPhytoseiidaeLow risk; generally spared. nih.govuconn.edu
SpidersAraneaeLow toxicity; generally spared. uconn.edu

Comparative Studies with Other Classes of Pest Control Agents

When compared with other classes of insecticides, spinosad often demonstrates a more favorable selectivity profile. In field trials, spinosad has been shown to be less harmful to beneficial insect populations than many conventional synthetic insecticides. pagepressjournals.org

A comparative study on sugar beet weevil control found that spinosad had efficacy similar to a combination of chlorpyrifos (B1668852) + cypermethrin (B145020) but was significantly more effective than lambda-cyhalothrin. agriculturejournals.cz Crucially, due to its favorable eco-toxicological properties, it was recommended as a good candidate for integrated pest management (IPM) strategies. agriculturejournals.cz

Table 3: Comparative Efficacy of Spinosad and Other Insecticides

InsecticideChemical ClassComparative Efficacy/Selectivity NoteReference
SpinosadSpinosynGenerally more selective and less harmful to beneficials than many broad-spectrum synthetics. Highly effective against Lepidoptera, Coleoptera, and Thysanoptera. umn.eduuconn.edupagepressjournals.org
PyrethrinsBotanicalBroad-spectrum, but spinosad was found to be more effective on average across numerous pest groups in comparative organic field trials. nih.gov
AzadirachtinBotanical (Neem)Spinosad showed higher overall efficacy in comparative trials against difficult-to-control pests in organic systems. nih.gov
Lambda-cyhalothrinPyrethroidSpinosad showed significantly higher efficacy against sugar beet weevil. agriculturejournals.cz
Chlorpyrifos + CypermethrinOrganophosphate + PyrethroidSpinosad showed similar efficacy against sugar beet weevil, but has a more favorable environmental profile for IPM. agriculturejournals.cz

Exploration of Other Biological Activities (e.g., antiproliferative effects in in vitro cellular models)

Beyond its well-documented insecticidal properties, recent research has begun to explore other potential biological activities of Spinosyn A. Notably, studies have investigated its effects on cancer cells, revealing potential antiproliferative properties in in vitro models.

One study demonstrated that Spinosyn A and one of its derivatives, LM2I, exhibited significant antiproliferative activity against seven different human colorectal cancer (CRC) cell lines. researchgate.net The research identified sensitive cell lines (HT29 and SW480) and insensitive ones (SW620 and RKO). researchgate.net Further investigation through bioinformatics and experimental validation suggested that the mechanism of action involves the inhibition of the Epidermal Growth Factor Receptor (EGFR) pathway, a key signaling pathway in many cancers. researchgate.netmedkoo.com The study confirmed that Spinosyn A and its derivative inhibited the EGFR pathway both in vitro in the cell lines and in vivo in colorectal xenograft tumor models. researchgate.netmedkoo.com

Another study reported that Spinosyn A exerts anti-tumorigenic effects on progesterone-sensitive, estrogen receptor-alpha (ERα)-positive breast cancer cells by modulating multiple signaling pathways. medkoo.com These findings suggest a novel therapeutic potential for Spinosyn A and its derivatives beyond agricultural applications, warranting further investigation into their mechanisms and efficacy in oncology.

Table 4: In Vitro Antiproliferative Activity of Spinosyn A

Cancer Cell LineType of CancerObserved EffectProposed MechanismReference
HT29, SW480Human Colorectal CancerSignificant antiproliferative activity; inhibition of cell growth.Inhibition of the EGFR pathway. researchgate.net
MCF-7Breast Cancer (ERα-positive)Anti-tumorigenic effects.Modulation of multiple signaling pathways. medkoo.com
Various (7 total lines)Human Colorectal CancerSignificant antiproliferative activity.Associated with Epidermal Growth Factor Receptor (EGFR). researchgate.netmedkoo.com

Compound Names Mentioned in Article

Advanced Analytical Methodologies for Spinoside a

Chromatographic Techniques for Qualitative and Quantitative Analysis

Chromatographic methods are central to the separation and analysis of Spinoside A from complex mixtures. These techniques provide the necessary resolution to distinguish this compound from its related compounds and matrix interferences.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the analysis of this compound. nih.gov Its versatility allows for various detection methods, enhancing its applicability across different sample types.

HPLC coupled with an Ultraviolet (UV) or Photodiode Array (PDA) detector is a widely used method for the determination of this compound. nih.govresearchgate.net The analytes are typically separated on a reversed-phase column and detected at a specific wavelength. acs.org For instance, a common method involves detection at 250 nm. acs.orgepa.gov This approach allows for the simultaneous determination of this compound and other related spinosyns. acs.org

Methodologies have been developed for various matrices, including citrus crops and processed commodities. acs.org These methods often involve an initial extraction with organic solvents, followed by purification steps like liquid-liquid partitioning or solid-phase extraction before HPLC-UV analysis. nih.gov The limits of quantitation (LOQ) for these methods are typically in the range of 0.01 to 0.04 µg/g, demonstrating good sensitivity for residue analysis. nih.govacs.org A study on vegetables and fruits reported detection limits for spinosyn A as low as 0.005 µg/g using UV detection. oup.comoup.com

Interactive Table: HPLC-UV/PDA Methods for this compound Analysis
Parameter Details Source
Instrument Hewlett-Packard model 1050 HPLC with UV detector acs.org
Column ODS-AM (3-µm particle size, 150 × 4.6 mm i.d.) acs.org
Mobile Phase 44% Methanol / 44% Acetonitrile (B52724) / 12% (2% aqueous ammonium (B1175870) acetate (B1210297)/acetonitrile (67:33)) (Isocratic) acs.org
Flow Rate 0.4 mL/min acs.org
Detection 250 nm acs.orgepa.gov
LOQ 0.01 µg/g (whole fruit, juice, peel), 0.02 µg/g (dried pulp, oil) acs.org
LOD 0.003 µg/g (whole fruit, juice, peel), 0.006 µg/g (dried pulp, oil) acs.org

For enhanced selectivity and sensitivity, especially in complex matrices, HPLC is often coupled with mass spectrometry (MS). nih.govacs.org LC-MS and tandem mass spectrometry (LC-MS/MS) have become indispensable for the confirmation and quantification of this compound residues. caa.go.jpfao.org These techniques are particularly valuable for matrices that are challenging to analyze by HPLC-UV. nih.govacs.org

LC-MS methods often utilize atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) sources. acs.orgresearchgate.net For example, a method using positive APCI LC-MS with selected ion monitoring can simultaneously determine spinosyn A and its metabolites. acs.orgacs.org The use of multiple reaction monitoring (MRM) in LC-MS/MS provides a high degree of specificity and is used for quantitative analysis in various food products. researchgate.net The limits of detection and quantification for LC-MS based methods are often significantly lower than those of HPLC-UV, with LODs as low as 0.001 µg/g and LOQs around 0.01 µg/g having been reported. oup.comoup.com

Interactive Table: LC-MS/MS Methods for this compound Analysis
Parameter Details Source
Instrument Liquid chromatograph-mass spectrometer (LC-MS) caa.go.jp
Ionization Positive atmospheric pressure chemical ionization (APCI) acs.orgacs.org
Detection Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) acs.orgresearchgate.net
LOQ 0.01 mg/kg caa.go.jpfao.org
Recovery 69-96% in various crop matrices acs.orgacs.org
Application Analysis in animal-derived products, olive oil, and difficult crop matrices fao.orgresearchgate.netresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Related Volatiles

The analysis of VOCs by GC-MS typically involves sample preparation techniques like solid-phase microextraction (SPME) to extract and concentrate the volatile components before their introduction into the GC-MS system. nih.gov The separated compounds are then identified based on their mass spectra, which can be compared to spectral libraries. mdpi.com

Spectroscopic Characterization

Spectroscopic techniques are crucial for the definitive identification and structural elucidation of chemical compounds. For this compound, Nuclear Magnetic Resonance (NMR) spectroscopy plays a pivotal role.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of organic molecules, including this compound. researchgate.netresearchgate.netjchps.com Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are utilized to determine the precise connectivity and stereochemistry of the molecule. rsc.orgrsc.org

¹H NMR spectra provide information about the different types of protons and their chemical environments. jchps.com For instance, specific signals in the ¹H NMR spectrum can be used to distinguish between spinosyn A and spinosyn D. rsc.orgrsc.org In one study, spinosyn A was identified by a doublet at 5.87 ppm, while spinosyn D showed a singlet at 5.47 ppm. rsc.orgrsc.org

Interactive Table: Key ¹H NMR Signals for this compound and D
Compound Key Signal Chemical Shift (ppm) Source
Spinosyn A Doublet 5.87 rsc.orgrsc.org
Spinosyn D Singlet 5.47 rsc.orgrsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a cornerstone in the structural elucidation and quantification of this compound. Due to its high molecular weight, electrospray ionization (ESI) is a commonly employed ionization technique, typically operating in positive ion mode. chrom-china.comresearchgate.net The resulting mass spectra provide critical data on the molecular weight and the fragmentation patterns of the molecule.

High-resolution mass spectrometry, often coupled with liquid chromatography (LC-MS), allows for the determination of the exact mass of this compound. The molecular formula of this compound is C41H65NO10, with a corresponding exact mass of approximately 731.4608 g/mol . massbank.jpnih.gov In positive ion mode ESI-MS, this compound is typically observed as a protonated molecule [M+H]+ at a mass-to-charge ratio (m/z) of approximately 732.4681. massbank.jpnih.govnih.govresearchgate.net

Tandem mass spectrometry (MS/MS) is invaluable for confirming the identity of this compound by analyzing its fragmentation pattern. Collision-induced dissociation (CID) of the precursor ion ([M+H]+ at m/z 732.5) generates a series of characteristic product ions. nih.govresearchgate.net A prominent fragment ion is consistently observed at m/z 142. researchgate.netnih.govresearchgate.net This fragment corresponds to the dimethylamino-rhamnose sugar moiety, a key structural component of this compound. The analysis of these fragmentation patterns provides a high degree of confidence in the identification of this compound in complex matrices. nih.govfao.org

Table 1: Key Mass Spectrometry Data for this compound

ParameterValueSource(s)
Molecular FormulaC41H65NO10 massbank.jpnih.gov
Exact Mass731.4608 massbank.jp
Ionization ModePositive Electrospray Ionization (ESI) chrom-china.comresearchgate.net
Precursor Ion ( [M+H]+ )m/z 732.5 / 732.4681 massbank.jpnih.govnih.govresearchgate.net
Key Fragment Ionm/z 142 researchgate.netnih.govresearchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information for the characterization of this compound.

Infrared (IR) Spectroscopy: FTIR spectroscopy is utilized to identify the functional groups present in the this compound molecule. dovepress.comdovepress.com The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its complex structure, which includes hydroxyl (-OH), carbonyl (C=O), ether (C-O-C), and amine (N-CH3) functionalities. Analysis of the FTIR spectra of this compound, often in comparison to reference materials or related compounds, helps to confirm the presence of these key functional groups. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is primarily used for the quantitative analysis of this compound, often in conjunction with high-performance liquid chromatography (HPLC). epa.govresearchgate.net this compound exhibits a characteristic UV absorption maximum at approximately 250 nm. epa.govresearchgate.netrsc.orgepa.gov This property allows for its detection and quantification in various samples following chromatographic separation. The UV spectrum is a result of the electronic transitions within the molecule's chromophores.

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueKey FeatureWavelength/WavenumberSource(s)
UV-Vis SpectroscopyAbsorption Maximum (λmax)~250 nm epa.govresearchgate.netrsc.orgepa.gov
Infrared (IR) SpectroscopyFunctional Group IdentificationCharacteristic bands for -OH, C=O, C-O-C, N-CH3 dovepress.comdovepress.comresearchgate.net

X-ray Diffraction Analysis for Crystalline Structure

X-ray diffraction is a powerful analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid, providing definitive information about the molecule's absolute configuration and conformation. For this compound, which exists as a light grey to white crystalline solid, this method can elucidate its crystal lattice structure. nih.govgoogle.com

The process involves irradiating a single crystal of this compound with a beam of X-rays. The resulting diffraction pattern, a unique fingerprint of the crystal structure, is collected and analyzed. This data allows for the calculation of electron density maps, from which the positions of individual atoms can be determined. While detailed crystallographic data for this compound is highly specific and found in specialized structural databases, the technique is crucial for establishing the compound's stereochemistry and solid-state conformation. google.com The formation of specific crystalline modifications, such as "crystalline modification I," can be identified and characterized using this method, which is important for formulation and stability studies. google.com

Sample Preparation and Cleanup Protocols

Effective sample preparation is a critical prerequisite for the accurate and reliable analysis of this compound, particularly when dealing with complex matrices such as agricultural products, food, and environmental samples. nih.govsigmaaldrich.com The primary goals of these protocols are to extract the analyte from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for instrumental analysis.

Solid-Phase Extraction (SPE) Methods

Solid-phase extraction (SPE) is a widely used and effective technique for the cleanup and concentration of this compound from various sample extracts. nih.govsigmaaldrich.com This chromatographic technique separates components of a mixture based on their physical and chemical properties. sigmaaldrich.com

In a typical SPE procedure for this compound, the crude extract, often obtained from an initial solvent extraction, is passed through a cartridge containing a solid adsorbent (the stationary phase). chrom-china.comacs.org For this compound analysis, reversed-phase sorbents like C18 are commonly employed. chrom-china.comacs.orgresearchgate.net The selection of the sorbent is critical and depends on the nature of the analyte and the matrix. For instance, silica (B1680970) and cyclohexyl SPE cartridges have also been used in multi-step cleanup procedures for this compound. acs.org

The process involves several steps:

Conditioning: The SPE cartridge is first conditioned with a solvent to activate the stationary phase. epa.gov

Loading: The sample extract is loaded onto the cartridge. This compound and other components will partition between the stationary phase and the liquid sample.

Washing: The cartridge is washed with a specific solvent or solvent mixture to remove interfering compounds that are weakly retained on the sorbent, while this compound remains bound.

Elution: A different solvent is used to disrupt the interaction between this compound and the stationary phase, eluting the purified analyte from the cartridge for subsequent analysis. epa.gov

For example, a method for analyzing this compound in food samples involved extraction with an acetonitrile-water mixture, followed by cleanup on an HLB (Hydrophilic-Lipophilic Balance) SPE column. chrom-china.com Another approach for water samples utilized a silica SPE cartridge for optional cleanup after an initial liquid-liquid partitioning step. epa.gov

Table 3: Examples of SPE Sorbents Used for this compound Cleanup

SPE SorbentMatrixPurposeSource(s)
HLB (Hydrophilic-Lipophilic Balance)FoodPurification chrom-china.com
C18 (Reversed-Phase)Food, EnvironmentalPurification and Concentration acs.orgresearchgate.net
SilicaWater, VegetationCleanup epa.govacs.org
CyclohexylVegetationCleanup acs.org
Primary/Secondary Amine (PSA)VariousDispersive SPE (dSPE) Cleanup researchgate.net

Liquid-Liquid Extraction and Partitioning

Liquid-liquid extraction (LLE), also known as solvent extraction or partitioning, is a fundamental and commonly employed method for the initial extraction and purification of this compound from various matrices. nih.govresearchgate.net This technique separates compounds based on their relative solubilities in two different immiscible liquids, typically an aqueous phase and an organic solvent. nih.gov

The process generally involves:

Extraction: The sample is homogenized with an organic solvent or a mixture of solvents. For this compound, common extraction solvents include acetonitrile, often mixed with water, acetone (B3395972), or methanol. chrom-china.comresearchgate.netnih.gov

Partitioning: The resulting extract is then partitioned against an immiscible solvent to separate the analyte from matrix components. For instance, after an initial extraction with an aqueous/organic mixture, a nonpolar solvent like methylene (B1212753) chloride or a combination of ethyl acetate and cyclohexane (B81311) may be added to partition this compound into the organic phase, leaving more polar interferences in the aqueous phase. researchgate.netepa.gov

Separation and Concentration: The organic phase containing this compound is collected, and the solvent is typically evaporated to concentrate the analyte before further cleanup or analysis.

For example, a method for determining this compound in water involves partitioning the residues from the aqueous sample into methylene chloride. epa.gov In other protocols, an initial extraction with acetonitrile is followed by a liquid-liquid partitioning step induced by the addition of salts. researchgate.net Methods for analyzing bee pollen and beeswax have utilized solid-liquid extraction with acetone or acetonitrile. nih.gov

Modified QuEChERS Procedures

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology is a streamlined approach to sample preparation that has been adapted for the analysis of this compound in various commodities. cannabissciencetech.comspectroscopyonline.com This method typically involves an initial extraction with acetonitrile followed by a cleanup step using dispersive solid-phase extraction (dSPE). researchgate.netnih.gov

A typical modified QuEChERS procedure for this compound includes:

Extraction and Partitioning: The sample is first homogenized and extracted with acetonitrile. For dry materials like cannabis, a hydration step may be included. cannabissciencetech.comspectroscopyonline.com Buffering salts, such as magnesium sulfate (B86663) and sodium acetate, are then added to induce phase separation between the acetonitrile and aqueous layers, partitioning the analytes into the organic layer. cannabissciencetech.comspectroscopyonline.com

Dispersive Solid-Phase Extraction (dSPE) Cleanup: An aliquot of the acetonitrile supernatant is transferred to a tube containing a mixture of SPE sorbents. Common sorbents for QuEChERS cleanup include primary secondary amine (PSA) to remove organic acids and sugars, C18 to remove nonpolar interferences, and sometimes graphitized carbon black (GCB) to remove pigments, though GCB can sometimes lead to loss of planar analytes. researchgate.netnih.gov The mixture is vortexed and then centrifuged.

Final Extract: The resulting supernatant is collected for analysis, typically by LC-MS/MS. cannabissciencetech.comspectroscopyonline.comnih.gov

Modifications to the standard QuEChERS protocol are often necessary depending on the matrix. For example, when analyzing this compound in cannabis, which has a low water content, a common modification is to use a smaller sample size and add water during the extraction step. cannabissciencetech.comspectroscopyonline.com Some studies have noted that since this compound is slightly basic, the acidic conditions used in some QuEChERS methods might lead to slightly lower recovery, suggesting that a non-acidified method could be more suitable. cannabissciencetech.comspectroscopyonline.com

Table 4: Components of a Modified QuEChERS Procedure for this compound

StepReagents/SorbentsPurposeSource(s)
ExtractionAcetonitrileExtraction of analyte from sample researchgate.netcannabissciencetech.comspectroscopyonline.com
Partitioning SaltsMagnesium Sulfate, Sodium AcetateInduce phase separation cannabissciencetech.comspectroscopyonline.com
dSPE SorbentPrimary Secondary Amine (PSA)Removal of organic acids, sugars researchgate.netnih.gov
dSPE SorbentC18Removal of nonpolar interferences researchgate.netnih.gov
dSPE SorbentGraphitized Carbon Black (GCB)Removal of pigments nih.gov

Validation of Analytical Methods (e.g., selectivity, limits of detection and quantification, linearity, precision)

The validation of analytical methods is a critical process that ensures the reliability, accuracy, and precision of results for the quantification of this compound in various matrices. This process involves evaluating several key parameters to demonstrate that a method is suitable for its intended purpose. Methodologies such as high-performance liquid chromatography (HPLC) with ultraviolet (UV) or mass spectrometry (MS) detection, quantitative nuclear magnetic resonance (qNMR), and immunoassays have undergone rigorous validation for the analysis of this compound. rsc.orgfao.orgfao.org

Selectivity

Selectivity is the ability of an analytical method to differentiate and quantify the analyte of interest, this compound, from other components in the sample matrix, such as impurities, degradation products, or other related spinosyns like Spinoside D.

High-Performance Liquid Chromatography (HPLC): HPLC methods, often coupled with UV or MS detectors, have demonstrated excellent selectivity. In a method for analyzing beef tissues, milk, and cream, the analytes, including this compound and D, were separated and determined simultaneously in a single injection without interference. epa.gov For citrus crops, reversed-phase HPLC with UV detection at 250 nm allowed for the simultaneous determination of this compound, Spinoside D, and three other metabolites. nih.gov Similarly, a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for foodstuffs showed no significant matrix effect for spiked samples, confirming its selectivity. chrom-china.com

Quantitative Nuclear Magnetic Resonance (qNMR): A qNMR method developed for the detection of spinosad in agricultural soils also confirmed high specificity. rsc.org Analyses showed no cross-signals or interferences between the solvent, an internal standard (TMB), and the analyte. rsc.org The distinct NMR signals for this compound (a doublet at 5.87 ppm) and Spinoside D (a singlet at 5.47 ppm) highlight the precision of NMR in distinguishing between these two components. rsc.org

Immunoassay (IA): Immunoassay methods are designed to be specific for the sum of spinosyns. fao.org While highly sensitive to this compound, their cross-reactivity with other spinosyns like Spinoside D is a noted characteristic. nemi.gov

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected by the analytical method, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. These limits vary depending on the analytical technique and the complexity of the sample matrix.

Validated methods for this compound have established LOQs ranging from 0.010 to 0.040 µg/g in various food and environmental matrices using HPLC-UV. researchgate.net An LC-MS method for challenging crop matrices like hay and straw has a validated LOQ of 0.01 µg/g and an LOD of 0.003 µg/g. acs.org For animal-derived products, an LC-MS/MS method showed LODs for this compound ranging from 0.0003 to 0.03 mg/kg and LOQs from 0.001 to 0.1 mg/kg. nih.gov In another study using HPLC-MS/MS for foodstuffs, the LOD and LOQ for this compound were 0.2 µg/kg and 0.5 µg/kg, respectively. chrom-china.com

The table below summarizes the LOD and LOQ values for this compound using various analytical methods and matrices.

Analytical MethodMatrixLODLOQSource
HPLC-MS/MSFoodstuffs0.2 µg/kg0.5 µg/kg chrom-china.com
HPLC-UVCitrus (whole fruit, juice, peel)0.003 µg/g0.01 µg/g nih.gov
LC-MSCrop Matrices (e.g., alfalfa hay, wheat straw)0.003 µg/g0.01 µg/g acs.org
qNMRAgricultural Soil0.0414 mg/mL0.1254 mg/mL rsc.org
HPLC-UVAgricultural Commodities0.001 mg/kg0.005 mg/kg researchgate.net
LC-MS/MSAnimal-Derived Products (e.g., chicken, pork, beef, egg, milk)0.0003-0.03 mg/kg0.001-0.1 mg/kg nih.gov
ImmunoassayBovine Tissues & Milk0.0018-0.0024 µg/g0.006-0.008 µg/g epa.gov

Linearity

Linearity demonstrates that the analytical method produces results that are directly proportional to the concentration of the analyte in the sample within a specified range. This is typically evaluated by analyzing a series of standards at different concentrations and is often expressed by the correlation coefficient (R²) of the calibration curve.

An HPLC-MS/MS method for foodstuffs was linear in the range of 1-20 µg/L with a correlation coefficient (r²) of 0.9999. chrom-china.com

A qNMR method for soil analysis showed strong linearity across a concentration range of 2–8 mg/mL, with a regression coefficient (R²) of 0.9928. rsc.org

For the analysis of this compound in animal-derived products using LC-MS/MS, matrix-matched calibration curves provided good linearity with a coefficient of determination (R²) of ≥0.99 for each product. nih.gov

A method based on reversed-phase separation with UV detection was linear over a concentration range of 0.05-10 ppm with a correlation coefficient exceeding 0.9998. researchgate.net

The table below presents the linearity data from various validated methods for this compound.

Analytical MethodMatrixLinear RangeCorrelation Coefficient (R²)Source
HPLC-MS/MSFoodstuffs1-20 µg/L0.9999 chrom-china.com
qNMRAgricultural Soil2-8 mg/mL0.9928 rsc.org
LC-MS/MSAnimal-Derived ProductsNot Specified≥0.99 nih.gov
HPLC-UVVegetables0.05-10 ppm>0.9998 researchgate.net
HPLC-UVAgricultural Commodities10-5000 ng/mL>0.9995 researchgate.net

Precision

Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV) and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

For a qNMR method, high precision was demonstrated with coefficients of variation below 1% for both intraday and interday analyses. rsc.org The intraday CVs were 0.74% and 0.63% at concentrations of 3 mg/mL and 6 mg/mL, respectively. rsc.org

An HPLC method for animal commodities showed relative standard deviations for this compound ranging from 6-10% across six different commodities. epa.gov

In an HPLC-UV analysis of agricultural commodities, the intra-day and inter-day precision as RSD did not exceed 10%. researchgate.net

An HPLC-MS/MS method for foodstuffs reported RSDs of less than 10% for recovery tests at spiked levels of 1-10 µg/kg. chrom-china.com

For a method analyzing this compound in vegetables, the relative standard deviations were no more than 7% for all recovery tests. researchgate.net

The table below provides a summary of precision data for this compound analysis.

Analytical MethodMatrixPrecision TypeRelative Standard Deviation (RSD %)Source
qNMRAgricultural SoilIntra-day & Inter-day<1% rsc.org
HPLCAnimal Commodities (milk, cream, tissues)Repeatability6-10% epa.gov
HPLC-UVAgricultural CommoditiesIntra-day & Inter-day<10% researchgate.net
HPLC-MS/MSFoodstuffsRepeatability<10% chrom-china.com
HPLC-UVVegetablesRepeatability<7% researchgate.net

Production and Fermentation Engineering of Spinoside a

Strain Improvement and Genetic Engineering of Saccharopolyspora spinosa

The industrial-scale production of Spinoside A, a key component of the insecticidal mixture spinosad, is dependent on the fermentation capabilities of the actinomycete Saccharopolyspora spinosa. However, the wild-type strain produces low levels of spinosyns, necessitating extensive strain improvement programs. mdpi.com Genetic and metabolic engineering strategies have become central to enhancing the yield of this compound by modifying the bacterium's inherent biosynthetic and regulatory networks. These efforts range from traditional random mutagenesis to highly targeted gene editing.

Classical Mutagenesis and Screening Approaches

Classical mutagenesis remains a foundational and effective strategy for improving the characteristics of microbial strains. sci-hub.se This approach involves exposing S. spinosa to physical or chemical mutagens to induce random genetic mutations, followed by high-throughput screening to identify mutants with enhanced spinosad production.

Physical mutagens such as ultraviolet (UV) irradiation and chemical mutagens like N-methyl-N'-nitro-N-nitrosoguanidine (NTG) are commonly employed. For instance, a mutant strain generated through UV irradiation demonstrated the capacity to produce 373 mg/L of spinosad, a nearly four-fold increase compared to the wild-type strain. sci-hub.se In another study, combined Atmospheric and Room Temperature Plasma (ARTP) and NTG mutagenesis resulted in a mutant that produced 858.3 ± 27.7 mg/L of spinosad, a 5.12-fold increase over the wild-type. mdpi.com

The success of these random methods is heavily reliant on the subsequent screening process. A "rational screening" procedure, which involves sequentially selecting mutants resistant to feedback inhibitors or precursors, has proven effective. Researchers have selected for mutants resistant to spinosad, followed by resistance to the precursor rhamnose, and finally to the glucose analogue 2-deoxygen-D-glucose. This multi-step process yielded a mutant strain, S. spinosa 4-6, with a spinosad production of 268 mg/L, a 121% increase over its parent strain. sci-hub.seresearchgate.net The composition of the fermentation medium is also a critical bottleneck; optimizing the medium can unlock the potential of mutant strains that might otherwise go undetected. nih.govresearchgate.net For example, switching from a glucose-based medium to an optimized mannitol-based medium increased a parent strain's yield by 77% and enabled the screening of a mutant with a final titer of 1035 µg/mL. researchgate.netkarger.com

Table 1: Examples of Classical Mutagenesis for Spinosad Yield Improvement

Mutagenesis MethodParent StrainResulting StrainSpinosad YieldFold IncreaseReference
UV IrradiationWild-TypeMutant373 mg/L~4-fold sci-hub.se
ARTP/NTG Compound MutagenesisWild-TypeNT24858.3 mg/L5.12-fold mdpi.com
UV with Rational Screening (spinosad, rhamnose, 2-DOG resistance)S. spinosa 1~5S. spinosa 4~6268 mg/L2.21-fold (121% increase) researchgate.net

Genome Shuffling Techniques

Genome shuffling accelerates strain improvement by combining the desirable traits of multiple parent strains through recursive protoplast fusion. This technique is particularly useful for complex phenotypes like secondary metabolite production, which are controlled by multiple genes. In the context of S. spinosa, genome shuffling has been successfully applied to rapidly enhance spinosad yields. sci-hub.senih.gov

The process typically begins with a pool of improved strains, often generated through classical mutagenesis. nih.gov Protoplasts (cells with their walls removed) are formed from these parent strains and then fused, allowing for the recombination of their entire genomes. After four rounds of such recursive protoplast fusion, a superior strain, S. spinosa 4-7, was isolated. This shuffled strain produced 547 mg/L of spinosad, representing a 436% increase compared to the original strain and a 200% increase over the highest-yielding parent strain used in the shuffling process. sci-hub.senih.govresearchgate.net

This technique can also be integrated with other selection pressures. For example, combining genome shuffling with screening for resistance to antibiotics like erythromycin (B1671065) and neomycin has been shown to be an effective strategy for rapidly isolating high-producing strains. sci-hub.se Intergeneric protoplast fusion, for instance between S. spinosa and Streptomyces avermitilis, has also been explored, yielding a recombinant strain with a 447% increase in spinosad production and the novel ability to utilize starch. nih.gov

Table 2: Spinosad Yield Enhancement via Genome Shuffling

TechniqueParent StrainsResulting StrainSpinosad YieldIncrease vs. Original StrainReference
Recursive Protoplast Fusion (4 rounds)10 strains from UV/NTG mutagenesisS. spinosa 4-7547 mg/L436.27% nih.gov
Intergeneric Protoplast FusionS. spinosa and S. avermitilisF17-447.22% nih.gov

Metabolic Engineering for Enhanced Yield

Metabolic engineering involves the targeted modification of cellular pathways to overproduce specific compounds. For this compound, this focuses on increasing the supply of its molecular building blocks and enhancing the efficiency of the biosynthetic assembly line.

The biosynthesis of the spinosyn polyketide backbone requires specific precursor molecules, primarily malonyl-CoA and methylmalonyl-CoA, which are derived from short-chain acyl-CoAs like acetyl-CoA and propionyl-CoA. sci-hub.sekarger.com A key strategy for yield improvement is to increase the intracellular pools of these precursors.

One approach is to engineer the β-oxidation pathway, which breaks down fatty acids into acyl-CoAs. Overexpression of key genes in this pathway, such as fadD, fadE, and fadA1, has been shown to increase spinosad yield. bohrium.com Combinatorial engineering, such as co-expressing fadE with genes for acetyl-CoA carboxylase (accC) or propionyl-CoA carboxylase (pccA), can further boost production by 1.43-fold and 1.77-fold, respectively. bohrium.com Supplementing the fermentation medium with vegetable oils can also enhance precursor supply, with camellia oil addition leading to a spinosad titer of 520.07 mg/L compared to 285.76 mg/L in the control group. karger.com

Another critical precursor is the deoxysugar L-rhamnose. The biosynthesis of rhamnose is a known rate-limiting step. researchgate.net Duplication of the rhamnose biosynthetic genes gtt (encoding dTDP-glucose synthase) and gdh (encoding dTDP-D-glucose 4,6-dehydratase) led to a 2- to 4-fold increase in spinosad yield. sci-hub.seoup.com Introducing more active homologous genes from other species, such as rmbA and rmbB from Streptomyces peucetius, has also proven effective. sci-hub.se Furthermore, identifying and engineering key nodes in central metabolism, such as overexpressing the transhydrogenase gene PntAB to improve NADPH regeneration, can increase yield, in one case by 86.5%. d-nb.info

Early efforts focused on duplicating genes involved in the later steps of biosynthesis, such as the modification of the polyketide core and the synthesis and attachment of the deoxysugars. Duplicating an 18-kb segment of the spn cluster, which participates in converting the cyclized polyketide into the final spinosyn products, resulted in a 3.88-fold increase in yield, from 100 mg/L to 388 mg/L. oup.comoup.com Quantitative real-time PCR confirmed that transcript levels of key genes within this duplicated region (spnH, spnI, spnK) were over 3-fold higher in the engineered strain. oup.com Similarly, overexpressing a combination of genes including those for deoxysugar synthesis (gtt, gdh, kre) and polyketide modification (spnP, spnQ, etc.) under a strong promoter led to a 5-fold enhancement in production. d-nb.info

More recently, the overexpression of the entire 74-kb spn gene cluster was successfully achieved. This monumental effort resulted in an engineered strain, Sa. spinosa-spn, that produced 693 mg/L of spinosad, a 124% increase compared to the wild-type's 309 mg/L. nih.govresearchgate.netnih.gov Subsequent optimization of the fermentation medium for this overexpressing strain pushed the yield even higher to 920 mg/L. nih.gov

The advent of CRISPR/Cas9 and other precise gene-editing tools has revolutionized metabolic engineering in genetically challenging organisms like S. spinosa. sci-hub.se Initially proposed as a future tool, CRISPR-based systems are now actively being applied to enhance spinosad production. sci-hub.se

CRISPR/Cas9 was instrumental in the strategy to overexpress the entire spinosyn gene cluster. It was used in a method called CRISPR/Cas9-mediated Transformation-Associated Recombination (TAR) cloning to successfully construct the plasmid containing the 74-kb spn cluster for subsequent overexpression. researchgate.netnih.govresearchgate.net

Beyond plasmid construction, CRISPR/Cas9 has been used for targeted gene knockouts to redirect metabolic flux. In one study, transcriptomic data suggested that the PEP phosphonomutase gene was a key node. Using CRISPR-Cas9 to knock out this gene led to increased pyruvate (B1213749) accumulation, which in turn boosted the supply of precursors for spinosad synthesis. The resulting mutant showed a 2.14-fold increase in Spinosyn A production (from 83.51 mg/L to 178.91 mg/L). acs.orgnih.gov

Furthermore, researchers have characterized an endogenous type I-B CRISPR-Cas system within S. spinosa itself. By harnessing this native system, they developed a highly efficient genome editing tool that achieved 100% efficiency for gene deletion. This tool was used to remove the entire 75-kb spinosyn biosynthetic gene cluster and to disarm the cell's own restriction-modification systems, making the strain more amenable to further genetic manipulation. sciengine.com

Heterologous Expression Systems for this compound Biosynthesis

The native producer of spinosad, Saccharopolyspora spinosa, presents challenges for genetic manipulation, which has spurred the development of heterologous expression systems to improve production and facilitate the generation of novel derivatives. researchgate.netnih.gov These systems involve transferring the entire spinosyn biosynthetic gene cluster into more tractable host organisms.

Several actinomycete species have been successfully engineered as heterologous hosts:

Streptomyces albus : This host has been a common choice for expressing the spinosad gene cluster. researchgate.net Refactoring the biosynthetic pathway through an omics-guided approach in S. albus J1074 led to a production of 1460 μg/L, a significant increase from the initial yield. capes.gov.br Further engineering of the S. albus chassis, specifically by deleting the gene for the transcriptional regulator BkdR, was shown to increase the supply of essential precursors like acetyl-CoA and propionyl-CoA, thereby enhancing spinosad biosynthesis. asm.org

Saccharopolyspora erythraea : This host has demonstrated high potential for spinosad production. By replacing the native erythromycin polyketide synthase (PKS) genes with the spinosad gene cluster, a recombinant strain was created that could produce spinosad at a titer of 830 mg/L after metabolic engineering and UV mutagenesis. asm.org S. erythraea was identified as a suitable host due to its proven capability to express heterologous macrolide biosynthetic pathways. asm.org

Streptomyces coelicolor and Streptomyces lividans : The entire spinosyn gene cluster (74 kb) was introduced into these hosts, resulting in spinosyn production of 1.0 µg/mL and 1.5 µg/mL, respectively. nih.gov A critical finding from this work was that successful heterologous expression was dependent on the co-expression of rhamnose biosynthesis genes from S. spinosa under the control of a strong promoter. nih.gov

These efforts not only aim to increase the yield but also provide robust platforms for combinatorial biosynthesis, allowing for the creation of new spinosad analogs through genetic engineering. researchgate.net

Fermentation Process Optimization

Optimizing the fermentation process is a critical strategy for enhancing the industrial production of this compound. karger.com This involves a multi-faceted approach that includes refining the culture medium composition, understanding and modeling the kinetics of the fermentation, and engineering the bioreactor environment. sci-hub.sehep.com.cn Even with genetically engineered high-producing strains, fermentation process optimization remains essential to meet industrial demands. sci-hub.se

The composition of the culture medium profoundly influences cell growth and the synthesis of secondary metabolites like spinosad. plantarchives.org Statistical methods such as response surface methodology (RSM) and modeling techniques like artificial neural networks (ANN) have been employed to systematically optimize media components. karger.comsci-hub.se

One study successfully increased spinosad production by 77.13%, from 310.44 µg/mL to 549.89 µg/mL, by developing a new optimized medium. brieflands.comresearchgate.net Another optimization effort using RSM identified glucose, corn steep liquor, and K2HPO4 as the most significant factors, achieving a spinosad yield of 544.60 g/L. researchgate.net

Table 1: Example of an Optimized Fermentation Medium Composition

ComponentOptimized ConcentrationReference
Mannitol (B672)98.0 g/L brieflands.com, researchgate.net
Cottonseed Flour43.0 g/L brieflands.com, researchgate.net
Corn Steep Liquor12.9 g/L brieflands.com, researchgate.net
KH2PO40.5 g/L brieflands.com, researchgate.net
CaCO33.0 g/L brieflands.com, researchgate.net
pH7.0 (before autoclaving) brieflands.com, researchgate.net

Optimization of Culture Media Composition

Carbon Source Utilization and Flux (e.g., mannitol, glucose, maltose)

The choice of carbon source is a crucial factor affecting both biomass development and spinosad synthesis. nih.gov Different strains and species exhibit varied preferences for carbon sources.

In studies with Saccharopolyspora spinosa, several carbohydrates including glucose, mannitol, maltose (B56501), and sucrose (B13894) were evaluated. brieflands.comnih.gov Mannitol and glucose were found to significantly enhance spinosad production, with mannitol often proving superior. brieflands.comnih.gov In one comparison, the average spinosad titer in a mannitol-based medium was 73.22% higher than in a glucose-based medium. researchgate.netnih.gov Conversely, glycerol (B35011) was shown to be a poor carbon source for spinosad production. brieflands.comnih.gov

Research on Saccharopolyspora pogona, a producer of butenyl-spinosyn, also identified mannitol as the optimal carbon source, leading to a 1.88-fold increase in production compared to glucose. acs.org Mannitol utilization resulted in a 7.37-fold higher specific growth rate compared to the glucose group at 96 hours of fermentation. acs.org

However, the effect can be host-dependent. In an engineered Streptomyces albus strain, replacing glucose with maltose significantly increased spinosad titer from 30.88 mg/L to 54.96 mg/L, whereas mannitol provided only a slight improvement. acs.orgresearchgate.net

Table 2: Effect of Different Carbon Sources on Spinosad Production

Carbon SourceProducing StrainProduction LevelObservationReference
MannitolS. spinosa Co121549.89 ± 38.59 µg/mLOptimal source, 73.22% higher titer than glucose. brieflands.com, nih.gov
GlucoseS. spinosa Co121310.44 ± 21.84 µg/mLBaseline for comparison. brieflands.com, nih.gov
MaltoseS. spinosa Co121Low ProductionPoorly utilized by this strain. brieflands.com, nih.gov
GlycerolS. spinosa Co121Near Zero ProductionIneffective for spinosad production. brieflands.com, nih.gov
MaltoseEngineered S. albus54.96 ± 0.37 mg/LSignificantly increased production vs. glucose. researchgate.net
MannitolEngineered S. albus33.12 ± 3.74 mg/LSlightly increased production vs. glucose. researchgate.net
MannitolS. pogona ASAGF191.88-fold increase vs. glucoseOptimal source for butenyl-spinosyn production. acs.org
Nitrogen and Phosphate (B84403) Effects

Nitrogen and phosphate sources are fundamental media components that regulate primary and secondary metabolism. researchgate.netresearchgate.net Complex nitrogen sources like cottonseed flour and corn steep liquor have been shown to significantly improve spinosad production. brieflands.comnih.gov

Phosphate concentration plays a dual role. While essential for growth, high concentrations can be inhibitory to the production of many secondary metabolites, a phenomenon known as phosphate inhibition. researchgate.netresearchgate.net In one study, the optimal initial phosphate concentration was determined to be 29.41 mM, which, combined with an optimal glucose level, resulted in a spinosad production of 507 mg/L. sci-hub.se Another investigation identified NaH2PO4 as the most effective phosphate source; its optimal addition led to a maximal production of 520 mg/L, a 1.65-fold increase over the control. researchgate.net The inhibitory effect of phosphate can be mitigated through the controlled addition of substances like CaCO3, which helps to regulate the availability of phosphate during fermentation. researchgate.netresearchgate.net

Kinetic modeling is a valuable tool for understanding and optimizing the fermentation process. scau.edu.cn Mathematical models are developed to describe the dynamics of cell growth (biomass), substrate consumption, and product (spinosad) formation over time. hep.com.cnscau.edu.cnsciengine.com

For spinosad production, unstructured models like the Logistic model for biomass growth, the Luedeking-Piret model for product formation, and a model incorporating substrate consumption for both growth and maintenance have been successfully applied. hep.com.cnscau.edu.cn These models are fitted to experimental data using non-linear regression techniques, often with software like MATLAB. scau.edu.cnsciengine.com

Studies have shown that these kinetic models can accurately describe the batch fermentation process of S. spinosa, with high correlation coefficients between the model predictions and experimental data (e.g., R² values of 0.98934 for biomass, 0.99266 for substrate consumption, and 0.98635 for spinosad production). scau.edu.cnsciengine.com Such models are crucial for predicting the behavior of the fermentation, identifying limiting factors, and developing optimal control and feeding strategies for fed-batch operations to maximize final product yield. hep.com.cnucuenca.edu.ec

The bioreactor is the vessel where fermentation occurs, and its design and the control of its internal environment are paramount for success, especially for aerobic, filamentous organisms like S. spinosa. atlas-scientific.comnih.gov The primary goals of bioreactor design are to ensure proper mixing and to provide an adequate supply of dissolved oxygen (DO), which is often a limiting factor. hep.com.cnuliege.be

Stirred-tank bioreactors are commonly used, equipped with agitators (impellers) for mixing and spargers for introducing air. mdpi.combiotechjournal.in Baffles are typically included to prevent vortex formation and improve aeration efficiency. biotechjournal.in For spinosad production, specific modifications to bioreactor design have been implemented. One study described an improved reactor featuring a modified exhaust gas reflux device, optimized impellers, and redesigned baffles to enhance oxygen transfer, which is critical for the highly aerobic S. spinosa. hep.com.cn

Key control parameters that must be continuously monitored and regulated include:

Dissolved Oxygen (DO): Maintaining an optimal DO level is crucial. Strategies such as multi-stage DO control, where the DO setpoint is adjusted at different phases of the fermentation, have been used to improve spinosad yield. researchgate.net

Temperature and pH: These must be kept within the optimal range for the specific strain to ensure maximum growth and productivity. atlas-scientific.com

Agitation and Aeration: The agitation speed and aeration rate are manipulated to control the DO level and ensure the homogenous distribution of cells and nutrients. hep.com.cn

Advanced bioreactors are integrated with computer systems for real-time monitoring, data acquisition, and automated control of these critical parameters. biotechjournal.in

Fed-Batch and Continuous Fermentation Strategies

The industrial manufacturing of spinosyns, including this compound, largely depends on fed-batch fermentation. This method has proven more effective than batch cultures for achieving higher product concentrations and productivity. In standard batch fermentation of the wild-type Saccharopolyspora spinosa, spinosyn production is often limited. However, implementing a fed-batch process, where nutrients are continuously or sequentially added to the bioreactor, can significantly boost yields. hep.com.cn For instance, one study demonstrated that a fed-batch strategy in an improved reactor resulted in a spinosad production of 583.86 mg/L, a substantial increase from the 157.01 mg/L obtained in a batch process. hep.com.cn Another study achieved a spinosad concentration of 458 mg/L after a 7-day fed-batch fermentation, which was 71% higher than that from flask fermentation. zju.edu.cn

A common fed-batch strategy involves a two-stage process. The initial phase focuses on cell growth by providing a nutrient-rich medium. Once a sufficient cell density is achieved, a feeding strategy is initiated to stimulate the production of spinosyn. The feed solution typically contains a carbon source, such as glucose or vegetable oils, and a nitrogen source. The controlled feeding of these nutrients helps to prevent the inhibition of the process by high substrate concentrations and to maintain optimal conditions for the production of secondary metabolites. For example, maintaining a low concentration of glucose has been shown to be advantageous for spinosyn synthesis. sci-hub.seresearchgate.net

Although continuous fermentation presents potential benefits like consistent product quality and higher long-term productivity, it is not widely used for large-scale spinosyn production. Difficulties in maintaining the genetic stability of the strain over long periods and the intricate nature of process control have restricted its industrial application. Nevertheless, research into continuous and semi-continuous methods is ongoing to address these issues and to develop a more efficient alternative to fed-batch systems.

Omics-Based Research for Production Enhancement

Transcriptomics and proteomics are essential for understanding the molecular processes of spinosyn biosynthesis and for identifying genetic targets to enhance this compound production. nih.gov By comparing the gene (transcriptome) and protein (proteome) profiles of high-yielding strains with those of low-yielding or wild-type strains, researchers can identify key genes and proteins involved in the biosynthetic pathway and its regulation. nih.gov

For example, transcriptomic analysis of S. spinosa under various fermentation conditions has revealed the upregulation of genes in the spinosyn biosynthetic gene cluster (spn) during the stationary phase, which corresponds to the period of spinosyn production. researchgate.netnih.gov These studies have also identified regulatory genes that either activate or suppress the spn cluster. sci-hub.se Proteomic studies have complemented these findings by identifying the corresponding proteins and confirming their expression levels and post-translational modifications, which can affect their activity. nih.gov This integrated "omics" approach provides a detailed view of cellular activities and has guided the rational engineering of strains with increased spinosyn production. sci-hub.senih.gov

Targeted metabolomics involves the quantitative analysis of specific groups of metabolites, offering valuable information about metabolic fluxes and helping to identify bottlenecks in a biosynthetic pathway. nih.govacs.org In the production of this compound, targeted metabolomics is used to analyze the intracellular concentrations of precursors and intermediates in the spinosyn pathway. frontiersin.orgnih.gov

Genome-scale metabolic models (GSMMs) are mathematical representations of an organism's complete metabolic network, developed from its genomic and biochemical data. dp.technih.gov GSMMs have become a powerful tool for system-level analysis and the rational design of metabolic engineering strategies to increase the production of valuable compounds like this compound. sci-hub.senih.gov

For S. spinosa, a GSMM can simulate the flow of metabolites through various pathways and predict the effects of genetic modifications on cell growth and spinosyn production. dp.tech Using computational methods like Flux Balance Analysis (FBA), researchers can identify gene targets that, when altered, are predicted to redirect metabolic flux toward the spinosyn biosynthetic pathway. For instance, a GSMM could identify competing pathways that divert essential precursors away from spinosyn synthesis. The model can then be used to design gene deletion strategies to block these competing pathways, thereby increasing the availability of precursors for this compound production. sci-hub.se This in-silico modeling approach accelerates the design-build-test-learn cycle of metabolic engineering, making the development of high-producing strains more efficient. dp.technih.gov A GSMM for S. spinosa was constructed that included 1,577 reactions, 1,726 metabolites, and 733 enzymes. nih.gov The overexpression of the transhydrogenase gene (PntAB), identified through this model, led to an 86.5% increase in spinosad production. nih.gov

Industrial Scale-Up Considerations

Transitioning this compound production from a laboratory to an industrial scale presents several significant challenges. The main objective is to replicate the high yields and productivity achieved in small-scale laboratory settings in much larger bioreactors, which can have capacities ranging from thousands to hundreds of thousands of liters. zju.edu.cnresearchgate.net

Key considerations for industrial scale-up include:

Mass and Heat Transfer: Providing sufficient mixing and oxygen is essential for the aerobic fermentation of S. spinosa. As the reactor volume increases, ensuring a uniform distribution of nutrients, oxygen, and heat becomes more challenging. hep.com.cn The fermentation broth can become highly viscous due to the growth of mycelia, which further complicates these transfer processes. researchgate.net The design of impellers, spargers, and cooling systems is critical to address these limitations. hep.com.cn

Shear Stress: The filamentous structure of S. spinosa makes it susceptible to mechanical stress. High agitation speeds, which are necessary for proper mixing in large fermenters, can cause shear-induced damage to the mycelia, negatively impacting their growth and productivity. researchgate.net Therefore, optimizing the agitation rate to balance the need for mass transfer with the minimization of shear stress is a key challenge.

Sterilization: Maintaining a sterile environment is crucial in large-scale industrial fermentations to prevent contamination from other microorganisms. The sterilization of large volumes of media and the bioreactor itself requires robust and validated procedures.

Downstream Processing: The recovery and purification of this compound from the fermentation broth constitute a significant part of the total production cost. The scale-up of downstream processes, including extraction, chromatography, and crystallization, must be both efficient and economically viable. The selection of appropriate solvents and the development of scalable and robust purification protocols are essential for obtaining a high-purity final product.

The following table summarizes some of the key parameters that need to be considered during the scale-up of this compound fermentation:

ParameterLaboratory Scale (Typical)Industrial Scale (Considerations)
Volume 1–10 L zju.edu.cn10,000–100,000+ L google.com
Mixing Magnetic stir bar / small impellerMultiple impellers, optimized design hep.com.cn
Aeration Air sparging, surface aerationHigh-pressure air sparging, optimized sparger design hep.com.cn
Oxygen Transfer Rate (OTR) Relatively easy to maintainMajor challenge, requires high power input hep.com.cn
Heat Transfer Water bath / heating jacketInternal cooling coils, external jacket researchgate.net
Shear Stress Low to moderatePotentially high, requires careful impeller design and speed control researchgate.net
Sterilization AutoclaveIn-situ steam sterilization

Environmental Dynamics of Spinoside a

Degradation Pathways and Environmental Persistence

The breakdown of Spinoside A in the environment involves several key pathways, including photolysis, microbial degradation, and to a lesser extent, hydrolysis. The rate and extent of degradation are influenced by the specific environmental compartment, such as plant surfaces, soil, or water.

Photolysis as a Major Degradation Mechanism

Photolysis, or degradation by sunlight, is a primary and rapid pathway for the dissipation of this compound in the environment. psu.eduumn.edugov.nl.ca When exposed to natural sunlight, this compound degrades quickly, particularly in aqueous systems and on plant and soil surfaces. psu.edugov.nl.ca

The half-life of this compound due to aqueous photolysis is typically less than one day in summer sunlight. nih.govacs.orgacs.org Studies have shown that under UV light, the half-life can be as short as 1.6 hours, and under sunlight, it is approximately 5.2 hours. nih.govresearchgate.net This rapid photodegradation is considered the most significant dissipation route in aquatic environments exposed to light. nih.govacs.orgacs.org The degradation process under aqueous photolytic conditions primarily involves the loss of the forosamine (B98537) sugar and a reduction of the 13,14-bond on the macrolide ring. nih.govacs.org One of the major photolytic products identified is Spinosyn B, which results from the N-demethylation of this compound. researchgate.net Hydroxylated forms of this compound are also produced. researchgate.net

On soil surfaces, the photolysis half-life of this compound is reported to be between 9 and 10 days. umn.edu However, other studies indicate a much faster degradation on bare field soil, with a half-life of less than a day. gov.nl.ca

Interactive Data Table: Photodegradation Half-life of this compound

Environmental CompartmentConditionHalf-lifeReference(s)
Aqueous SolutionSummer Sunlight< 1 - 2 days nih.gov, acs.org, researchgate.net
Aqueous SolutionUV Light (350 nm)< 6 hours researchgate.net
Aqueous SolutionUV Light1.6 hours nih.gov, researchgate.net
Aqueous SolutionSunlight5.2 hours nih.gov, researchgate.net
Stream WaterSunlight (Hawaii)1.1 hours researchgate.net
Distilled-deionized WaterSunlight (Hawaii)2.2 hours researchgate.net
Soil SurfaceSunlight9-10 days umn.edu
Bare Field SoilSunlight< 1 day gov.nl.ca
Plant SurfacesSunlight2 - 16 days gov.nl.ca

Persistence on Plant Surfaces and in Stored Grains

On plant surfaces, the dissipation of this compound is also primarily driven by photolysis. psu.edu The half-life on foliage can range from 1.6 to 16 days, depending on the level of light exposure. umn.edu Some research indicates that this compound may initially bind to the leaf surface and then penetrate the cuticle, which can offer some protection from further breakdown. apvma.gov.au In greenhouse studies on chili leaves, where radiation levels were low, this compound showed a half-life greater than two months. researchgate.net On kiwifruit foliage, the half-life of this compound was observed to be between 6.2 and 12 days, with degradation being faster at lower application rates. nzpps.org

In the protected environment of stored grains, where exposure to sunlight is minimal, this compound demonstrates significant persistence. oup.com Studies have shown that its residues can remain stable on wheat for at least one year of storage with no significant loss of toxicity to certain insect pests. oup.com Other research confirms that spinosad can persist on stored grain for 6 to 12 months and in some cases up to two years on hard red winter wheat, remaining effective against pests like the lesser grain borer. cabidigitallibrary.orgresearcherslinks.com This stability in stored products highlights the importance of light in the degradation process. oup.com

Degradation in Aqueous and Soil Environments

In aqueous environments, while photolysis is the dominant degradation pathway in the presence of sunlight, other processes contribute to the dissipation of this compound. nih.govacs.org It can partition from water to organic matter and sediment within a few days. nih.govacs.org Biotic degradation also occurs, but it is a slower process than photolysis and becomes the primary route only in the absence of light. nih.govacs.org Abiotic hydrolysis is generally not a significant degradation route, with a half-life of approximately 200 days at a pH of 9 and even longer under neutral or acidic conditions. umn.eduepa.gov

In soil, the degradation of this compound is influenced by both microbial activity and photolysis. umn.edu It adsorbs strongly to soil particles, which limits its potential for leaching. psu.edu In the absence of light, aerobic soil metabolism becomes the primary degradation pathway, with a half-life ranging from 9 to 17 days. umn.edutandfonline.com The major degradation product in soil is Spinosyn B, formed through the demethylation of the forosamine sugar of this compound. tandfonline.comtandfonline.com Other minor degradation products include hydroxylated versions of Spinosyn A and Spinosyn B. tandfonline.comtandfonline.com Degradation is significantly slower under anaerobic conditions, with a reported half-life of 161 days for this compound. psu.eduepa.gov The fact that degradation is much slower in sterilized soil (half-lives of 128-240 days) confirms that microbial action is the main driver of degradation in the dark. tandfonline.comtandfonline.com

Interactive Data Table: Degradation Half-life of this compound in Soil and Water (without significant light exposure)

EnvironmentConditionHalf-lifePrimary PathwayReference(s)
SoilAerobic, Dark9 - 17 daysMicrobial Metabolism tandfonline.com, umn.edu
SoilAnaerobic161 daysMicrobial Metabolism psu.edu, epa.gov
SoilSterilized, Aerobic, Dark128 - 240 daysAbiotic Processes tandfonline.com
WaterpH 5 and 7StableHydrolysis epa.gov
WaterpH 9200 daysHydrolysis epa.gov
Aerobic Flooded SoilDark>100 days (for system)Microbial Metabolism acs.org

Interactions with Abiotic Factors (e.g., organic matter, sunlight)

The environmental behavior of this compound is significantly mediated by its interaction with various abiotic factors.

Sunlight is the most critical abiotic factor driving the degradation of this compound. nih.govresearchgate.net Its UV component is particularly effective at breaking down the molecule, leading to rapid dissipation on surfaces exposed to light. nih.govresearchgate.netscialert.net

In soil and aquatic systems, this compound has a tendency to partition from water and adsorb to organic matter and sediment. nih.govacs.org This strong adsorption to soil particles reduces its mobility and potential for leaching into groundwater. psu.eduumn.edu Once adsorbed, it is less available for aqueous photolysis, but it becomes subject to soil photolysis and microbial degradation. psu.edu

The pH of the environment also plays a role, although it is less critical than sunlight. nih.gov this compound is relatively stable to hydrolysis under neutral (pH 7) and acidic conditions. umn.eduepa.gov Degradation is faster in highly acidic (pH 2.04) and highly alkaline (pH 10.85) aqueous solutions compared to near-neutral pH. nih.govresearchgate.net For instance, after 30 days, dissipation was significantly higher at pH 2.04 (76.47%) and 3.90 (68.23%) than at pH 9.15 (22.35%). nih.govresearchgate.net

Soil moisture can also influence the degradation rate. Under laboratory conditions, the half-life was slightly shorter in soil at field capacity (7.7 days) compared to air-dried soil (9.0 days), suggesting that moisture can facilitate microbial degradation. nih.govresearchgate.net

Future Research Directions and Translational Perspectives

Discovery of Novel Spinosyn Analogues from Natural Sources

The exploration for new spinosyn analogues from diverse natural environments is a promising avenue for identifying compounds with enhanced or novel biological activities. The soil actinomycete, Saccharopolyspora spinosa, is the original source of spinosyns, including Spinoside A and D. ekb.egpagepressjournals.org Researchers have also discovered a new class of spinosyns, the butenyl-spinosyns, from Saccharopolyspora pogona. These compounds differ in the side chain at the C-21 position and show insecticidal activity comparable to second-generation spinosyns. nih.gov

Continued screening of actinomycetes and other microorganisms from unique ecological niches could lead to the discovery of additional spinosyn variants. These natural analogues may possess advantageous traits such as a broader insecticidal spectrum, increased potency, or different modes of action, which could be crucial in managing insecticide resistance. cotton.org

Engineered Biosynthesis of Advanced this compound Derivatives with Tailored Properties

Metabolic engineering offers a powerful tool to create novel this compound derivatives with customized features. By manipulating the biosynthetic gene cluster of S. spinosa, scientists can introduce specific structural modifications to the spinosyn core. nih.govnih.gov For instance, replacing the spinosyn polyketide synthase (PKS) loading module with those from other bacteria has resulted in the production of new spinosyn analogues. acs.org

Furthermore, feeding exogenous carboxylic acids to these engineered strains has led to the incorporation of novel chemical groups, yielding derivatives with potent and sometimes new insecticidal activities. acs.org This approach allows for the targeted design of molecules with improved properties, such as enhanced stability, better target-site binding, or altered bioavailability. The generation of 21-cyclobutyl-spinosyn A and D through metabolic engineering has already demonstrated the potential of this strategy, as these compounds exhibited superior insecticidal activity against certain pests compared to their natural counterparts. nih.gov

Integration of Omics Technologies for Systems-Level Understanding

The application of "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, is revolutionizing our understanding of spinosyn biosynthesis. A systems-level approach provides a holistic view of the metabolic network within Saccharopolyspora spinosa, enabling the identification of regulatory bottlenecks and key precursor pathways. d-nb.info

Genome-scale metabolic models (GSMMs) have been constructed for S. spinosa to predict gene targets for metabolic engineering to enhance spinosad production. d-nb.info Metabolomic profiling using techniques like hydrophilic interaction liquid chromatography (HILIC) coupled with high-resolution mass spectrometry (HRMS) allows for the dynamic analysis of intracellular metabolites during fermentation, revealing metabolic limitations in spinosad production. nih.gov This comprehensive data integration is crucial for designing rational strategies to improve the yield and efficiency of this compound production. researchgate.net

Exploration of Non-Insecticidal Biological Applications

While primarily known for its insecticidal properties, the unique chemical structure of this compound and its analogues suggests potential for other biological applications. Research is beginning to explore the pharmacological activities of spinosyns beyond insect control. The interaction of spinosyns with nicotinic acetylcholine (B1216132) receptors (nAChRs), a key target in the insect nervous system, also presents possibilities for investigating their effects on other organisms' neural systems. wikipedia.orgtoku-e.com

Recent studies have shown that spinosad can influence the immune response in insects, suggesting a potential interplay between nAChR signaling and immune pathways. nih.gov This opens up avenues for investigating the immunomodulatory or other pharmacological effects of this compound and its derivatives in different biological contexts, potentially leading to new therapeutic applications.

Development of Sustainable Production Technologies for this compound

The production of this compound is based on the fermentation of Saccharopolyspora spinosa, a process that is considered environmentally friendly. researchgate.netresearchgate.net However, there is ongoing research to further enhance the sustainability and efficiency of its production. This includes optimizing fermentation media and conditions to increase yields and reduce production costs. nih.gov

Strategies such as using alternative and renewable carbon sources are being explored. nih.gov Furthermore, advancements in downstream processing, such as the development of more efficient purification techniques like high-performance countercurrent chromatography (HPCCC), can significantly reduce solvent usage and waste generation compared to traditional methods. researchgate.net These improvements contribute to a more sustainable and cost-effective manufacturing process for this compound. The increasing adoption of integrated pest management (IPM) and organic farming practices continues to drive the demand for sustainably produced this compound. globenewswire.comeuropa.eu

Advanced Analytical Strategies for Metabolite Profiling and Residue Analysis

The development of sensitive and selective analytical methods is crucial for both understanding the metabolic fate of this compound and for monitoring its residues in food and the environment. High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection has been a standard method for determining spinosad and its metabolites. nih.gov

More advanced techniques, particularly liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS), offer superior sensitivity and specificity. researchgate.netnih.govacs.orgresearchgate.net These methods allow for the simultaneous determination of multiple spinosyn components and their metabolites at very low concentrations. nih.govacs.org Untargeted metabolomics using high-resolution mass spectrometry (HRMS) provides a comprehensive profile of all detectable metabolites, aiding in the discovery of new metabolic pathways and the identification of previously unknown spinosyn-related compounds. creative-proteomics.comcelerion.com These advanced analytical strategies are essential for ensuring food safety and for conducting detailed environmental fate studies.

Deepening Understanding of this compound's Interaction with Neural Systems

This compound's primary mode of action is the disruption of nicotinic acetylcholine receptors (nAChRs) in the insect nervous system. wikipedia.orgtoku-e.comcotton.org It acts at a unique site on these receptors, distinct from other insecticides, which contributes to its effectiveness against resistant insect populations. cotton.orgwikipedia.org While the primary target is the nAChR, secondary effects on GABA (γ-amino-butyric acid) receptors have also been observed. wikipedia.orgcotton.org

Future research will focus on elucidating the precise molecular interactions between this compound and its binding sites on nAChRs. Identifying the specific amino acid residues involved in binding can provide insights into the mechanism of action and the basis for its selectivity. jst.go.jpnih.gov Studies have already identified mutations in the nAChR α6 subunit that confer resistance to spinosad in some insects. jst.go.jpnih.gov A deeper understanding of these interactions at the molecular level will be invaluable for designing next-generation spinosyn-based insecticides that can overcome resistance and exhibit even greater target specificity.

Modeling and Prediction of Resistance Development and Mitigation Strategies

The emergence of resistance to this compound, a naturally derived insecticide, poses a significant challenge to its long-term efficacy in pest management. patsnap.comresearchgate.net Predictive modeling plays a crucial role in understanding the dynamics of resistance evolution, thereby informing the development of proactive mitigation strategies.

Mathematical models are instrumental in forecasting the evolution of this compound resistance. nih.gov These models typically incorporate several key parameters, including the initial frequency of resistance alleles in a pest population, the fitness costs associated with these alleles, the intensity of selection pressure, and the operational factors of insecticide application. nih.govucl.ac.uk

One of the primary mechanisms of resistance to spinosad, the parent compound of this compound, involves mutations in the target site, specifically the α6 subunit of the nicotinic acetylcholine receptor (nAChR). researchgate.netnih.gov Alterations such as point mutations, deletions, or premature stop codons in the nAChRα6 gene can lead to reduced binding of this compound, thereby conferring resistance. researchgate.netnih.govrothamsted.ac.uk For instance, a G275E point mutation in the nAChR α6 subunit has been identified in resistant strains of several insect species. rothamsted.ac.ukresearchgate.net

Metabolic resistance is another significant mechanism, primarily mediated by the upregulation of detoxification enzymes like cytochrome P450 monooxygenases (P450s), glutathione (B108866) S-transferases (GSTs), and carboxylesterases (CarEs). mdpi.comresearchgate.netplos.org These enzymes can metabolize or sequester this compound, reducing its effective concentration at the target site. researchgate.netplos.org

Predictive Models and Research Findings:

Researchers have developed evolutionary models to predict the spread of this compound resistance. For example, a study on the Mediterranean fruit fly, Ceratitis capitata, utilized a mathematical model to simulate the evolution of resistance based on the frequency of resistant alleles detected in field populations. nih.govnih.gov The model predicted that if the fitness cost of resistance alleles is high, their frequency would decline in the absence of selection pressure. nih.govnih.gov However, with lower fitness costs, the resistance alleles are predicted to increase in frequency if appropriate management strategies are not implemented. nih.gov

Table 1: Parameters Used in a Predictive Model for Spinosad Resistance Evolution in Ceratitis capitata

ParameterDescriptionValues Tested in Simulation
Genotypes Susceptible (SS), Resistant (RR), Heterozygous (SR)SS, RR, SR
Initial Allele Frequency Frequency of resistant (R) alleles in the population.IF1: F(R) = 0.0023, IF2: F(R) = 0.0046
Fitness Cost (w) Relative fitness of resistant genotypes compared to susceptible ones.wRR = 0.4, wRS = 0.2
Insecticide Exposure (e) Percentage of the population exposed to the insecticide.80%, 95%
Sensitivity (s) Expected mortality rate of each genotype at field concentrations.s(i)SS = s(i)SR = 1 (for spinosad)
This table is based on data from a study on the predicted evolution of spinosad resistance in Ceratitis capitata. nih.govucl.ac.uk

Mitigation Strategies:

The insights gained from predictive models underscore the importance of implementing robust resistance management strategies. The primary goal of these strategies is to minimize the selection pressure for resistance and maintain the susceptibility of pest populations.

Key mitigation strategies include:

Insecticide Rotation: This involves alternating the use of this compound with other insecticides that have different modes of action. researchgate.netcambridge.org This approach reduces the continuous selection pressure for this compound resistance, as individuals resistant to one insecticide may be susceptible to another. cambridge.org

Use of Mixtures: Combining this compound with other insecticides, such as Bacillus thuringiensis subsp. israelensis (Bti), can be an effective strategy to prevent resistance development. researchgate.net The different modes of action of the combined compounds make it more difficult for pests to develop resistance to both simultaneously.

Monitoring Resistance Alleles: Regular monitoring of the frequency of resistance alleles in field populations is crucial for early detection of resistance. nih.gov Molecular techniques can be used to identify specific resistance-conferring mutations, allowing for timely adjustments to management practices. nih.gov

Maintaining Refugia: This strategy involves leaving a portion of the pest population untreated with the insecticide. These "refugia" allow susceptible individuals to survive and interbreed with any resistant individuals that may emerge, thereby diluting the frequency of resistance alleles in the population.

The development of resistance to this compound is a complex evolutionary process influenced by genetic, biological, and operational factors. ucl.ac.uk By employing predictive modeling and implementing proactive mitigation strategies, it is possible to delay the evolution of resistance and preserve the long-term effectiveness of this valuable insecticidal compound.

Q & A

Q. What are the recommended methods for isolating and purifying Spinoside A from natural sources?

  • Methodological Answer : Isolation typically involves solvent extraction followed by chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC). After preliminary extraction, column chromatography with silica gel or reverse-phase C18 columns can separate this compound from co-extracted compounds. Purity should be verified via nuclear magnetic resonance (NMR) and mass spectrometry (MS) .
  • Key Parameters : Refer to the compound’s PubChem ID (e.g., as listed in ) for standardized spectral data.

Q. How can researchers assess the oral bioavailability (OB) and drug-likeness (DL) of this compound in preclinical studies?

  • Methodological Answer :
  • OB : Use pharmacokinetic studies in animal models (e.g., rodents) to measure plasma concentration over time. Computational tools like SwissADME or PreADMET can predict OB based on molecular descriptors.
  • DL : Evaluate Lipinski’s Rule of Five (molecular weight ≤500, logP ≤5, hydrogen bond donors ≤5, acceptors ≤10) and use software like Molinspiration.
    • Example Data : this compound has an OB of 42.98% and DL of 0.76, indicating moderate bioavailability and suitability for drug development .

Q. What are the primary pharmacological targets of this compound identified in current literature?

  • Methodological Answer : Conduct a systematic review using databases like PubMed and EMBASE. Apply the PICO framework (Population: biological systems; Intervention: this compound; Comparison: controls; Outcome: target pathways) to structure queries. Focus on studies identifying interactions with anti-inflammatory or neuroprotective pathways .

Advanced Research Questions

Q. How should researchers design experiments to investigate the synergistic effects of this compound with other compounds?

  • Methodological Answer :
  • Experimental Design : Use factorial design to test combinations (e.g., this compound + Compound X). Include dose-response matrices and controls for additive/synergistic effects.
  • Analysis : Calculate Combination Index (CI) via the Chou-Talalay method. A CI <1 indicates synergy.
  • Validation : Compare results with single-computant bioactivity data to confirm mechanistic interactions .

Q. What methodologies are appropriate for resolving contradictions in reported bioactivity data of this compound across studies?

  • Methodological Answer :
  • Systematic Review : Follow PRISMA guidelines to aggregate data. Use meta-analysis to quantify heterogeneity (e.g., I² statistic).
  • Variable Analysis : Scrutinize differences in experimental conditions (e.g., cell lines, dosage, exposure time). For example, discrepancies in anti-cancer activity may arise from using different cancer cell strains .
  • Replication Studies : Conduct standardized assays (e.g., MTT for cytotoxicity) under controlled conditions to verify prior findings .

Q. What in silico approaches are recommended for predicting the molecular interactions of this compound with target proteins?

  • Methodological Answer :
  • Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model binding affinities. Validate with molecular dynamics (MD) simulations (e.g., GROMACS) to assess stability.
  • Pharmacophore Mapping : Identify critical functional groups in this compound using tools like PharmaGist.
  • Database Integration : Cross-reference results with PubChem BioAssay data to confirm predicted targets .

Guidelines for Research Question Formulation

  • Use PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) frameworks to structure questions .
  • Avoid vague terms (e.g., "study the effects") and specify variables (e.g., "dose-dependent inhibition of TNF-α by this compound in RAW264.7 macrophages") .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.